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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-(Benzyloxy)-5-methylphenyl)methanamine for Researchers and Drug Development Professionals

Foreword In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Arylmethylamines, in particular, represent a privileged structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Arylmethylamines, in particular, represent a privileged structural motif, serving as a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of (2-(Benzyloxy)-5-methylphenyl)methanamine, a compound of significant interest as a versatile building block and synthetic intermediate. While this molecule is classified as a research chemical with limited publicly available data, this document synthesizes known information with established chemical principles and inferred properties based on analogous structures. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of its core physical and chemical properties, a plausible synthetic pathway, and anticipated analytical characteristics, thereby facilitating its application in pioneering research endeavors. We will also delve into the potential applications of this molecular scaffold, drawing insights from recent studies on related derivatives.

Molecular Identity and Physicochemical Properties

(2-(Benzyloxy)-5-methylphenyl)methanamine, identified by the CAS Number 1100844-35-6, is an aromatic amine featuring a benzyloxy protecting group and a methyl substituent on the phenyl ring.[1] The presence of the primary amine and the ether linkage provides two key points for further chemical modification, making it a valuable intermediate in multi-step syntheses.

Core Identifiers

A summary of the fundamental molecular identifiers for (2-(Benzyloxy)-5-methylphenyl)methanamine is presented in Table 1.

IdentifierValueSource
CAS Number 1100844-35-6BLDpharm[1]
Molecular Formula C₁₅H₁₇NOBLDpharm[1]
Molecular Weight 227.30 g/mol BLDpharm[1]
SMILES NCC1=CC(C)=CC=C1OCC2=CC=CC=C2BLDpharm[1]
Chemical Structure

The two-dimensional chemical structure of (2-(Benzyloxy)-5-methylphenyl)methanamine is depicted in the following diagram.

Caption: 2D Structure of (2-(Benzyloxy)-5-methylphenyl)methanamine

Physical Properties (Inferred)
PropertyInferred Value/ObservationJustification
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Aromatic amines and benzyl ethers are often oils or low-melting solids.
Melting Point Data not available.Expected to be slightly higher than the non-methylated analog due to increased molecular weight and potential for more efficient crystal packing.
Boiling Point Data not available.Expected to be slightly higher than the non-methylated analog due to increased molecular weight.
Solubility Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.The presence of the large aromatic and benzylic groups confers significant nonpolar character, while the primary amine can participate in hydrogen bonding, allowing for some solubility in polar organic solvents.

Synthesis and Purification: A Proposed Methodology

A robust and efficient synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine can be envisioned through the reductive amination of its corresponding aldehyde precursor, 2-(benzyloxy)-5-methylbenzaldehyde. This method is a cornerstone of amine synthesis due to its versatility and the widespread availability of starting materials.

Proposed Synthetic Pathway: Reductive Amination

The overall transformation is depicted below:

Caption: Proposed synthesis of the target amine via reductive amination.

Step-by-Step Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent purity.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(benzyloxy)-5-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia. An excess of ammonium acetate (e.g., 10 eq) is a common and effective choice. Alternatively, a solution of ammonia in methanol can be used.

  • Stir the reaction mixture at room temperature. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting aldehyde.

Step 2: Reduction of the Imine

  • Once the formation of the imine is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and commonly used reagent for this transformation (e.g., 1.5-2.0 eq). For reactions sensitive to pH changes, sodium cyanoborohydride (NaBH₃CN) can be employed.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed, as monitored by TLC or GC-MS.

Step 3: Work-up and Isolation

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude (2-(Benzyloxy)-5-methylphenyl)methanamine can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product, as identified by TLC, are combined and concentrated to afford the final product.

Spectroscopic Characterization (Anticipated)

While experimental spectra for (2-(Benzyloxy)-5-methylphenyl)methanamine are not publicly available, its key spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.8-7.5 ppm). The protons on the phenyl ring bearing the amine and ether groups will appear as distinct multiplets, as will the five protons of the benzyl group.

  • Benzylic Protons (O-CH₂-Ph): A singlet is anticipated around δ 5.0-5.2 ppm, corresponding to the two protons of the benzyloxy methylene group.

  • Benzylic Protons (Ar-CH₂-N): A singlet is expected around δ 3.8-4.0 ppm for the two protons of the methylene group attached to the amine.

  • Amine Protons (NH₂): A broad singlet is expected, the chemical shift of which will be concentration-dependent and can vary significantly (typically δ 1.5-3.0 ppm). This signal will disappear upon D₂O exchange.

  • Methyl Protons (Ar-CH₃): A singlet corresponding to the three methyl protons is anticipated around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm).

  • Benzylic Carbon (O-CH₂-Ph): A signal around δ 70-72 ppm is expected.

  • Benzylic Carbon (Ar-CH₂-N): A signal around δ 40-45 ppm is anticipated.

  • Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, around δ 20-22 ppm, is expected.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the primary amine N-H stretching vibrations.

  • C-H Stretch (Aromatic and Aliphatic): Signals will be observed around 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

  • C-O Stretch (Ether): A strong absorption band is expected around 1220-1260 cm⁻¹ for the aryl-alkyl ether linkage.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 227.

  • Fragmentations: Common fragmentation patterns would include the loss of the benzyl group (C₇H₇, m/z = 91, often the base peak) and cleavage of the C-C bond adjacent to the amine.

Reactivity, Handling, and Safety

Chemical Reactivity
  • Amine Group: The primary amine is nucleophilic and will react with a variety of electrophiles, including aldehydes, ketones, acyl chlorides, and alkyl halides. It can also be acylated, sulfonated, and used in reductive amination reactions.

  • Benzyloxy Group: The benzyl ether serves as a common protecting group for the phenol. It is generally stable to a wide range of reaction conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which would also be expected to affect other reducible functional groups if present.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing activating groups (alkoxy and alkyl).

Handling and Storage
  • Handling: As with most research chemicals where toxicological data is limited, (2-(Benzyloxy)-5-methylphenyl)methanamine should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition.

Safety Profile

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, aromatic amines as a class can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. It is prudent to treat this compound as potentially hazardous.

Potential Applications in Research and Drug Development

The (2-(Benzyloxy)phenyl)methanamine scaffold is of considerable interest to the medicinal chemistry community. A recent study published in the Journal of Medicinal Chemistry highlighted the development of derivatives of the closely related (2-(Benzyloxy)phenyl)methanamine as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), which is a target for the treatment of melanoma.[3] This underscores the potential of this class of compounds to serve as a foundational structure for the discovery of novel therapeutic agents.

The strategic placement of the amine and the protected phenol allows for diverse derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The amine can be functionalized to introduce pharmacophoric elements or to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The benzyloxy group can be deprotected to reveal a phenol, which can then be further modified or may itself be a key interacting group with a biological target.

Conclusion

(2-(Benzyloxy)-5-methylphenyl)methanamine is a valuable, though not extensively characterized, chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known properties, a plausible and detailed synthetic protocol, and its anticipated analytical characteristics. By leveraging this information, researchers can more effectively incorporate this versatile building block into their synthetic strategies for the development of novel molecules with potential therapeutic applications. As with all research chemicals, it is imperative to adhere to strict safety protocols during its handling and use.

References

  • Mereyala, H. B., & Sambaru, K. (2005). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide: Formal synthesis of formoterol. Indian Journal of Chemistry - Section B, 44B(1), 167-169.
  • Alexakis, A., Aujard, I., Kanger, T., & Mangeney, P. (2004). N-METHYLBENZIMINE. Organic Syntheses, 80, 277.
  • PubChem. (2-(Benzyloxy)phenyl)methanamine. Retrieved from [Link]

  • ResearchGate. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Retrieved from [Link]

  • NextSDS. {2-[(benzyloxy)methyl]phenyl}methanamine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Ghichi, A., et al. (2016). (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one.
  • Biscoe, M. R., & Tunoori, A. R. (2017). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. The Journal of Organic Chemistry, 82(19), 10522–10528.
  • Organic Syntheses. Oxidative Amination of Aldehydes with Secondary Amines. Retrieved from [Link]

  • PrepChem. Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Retrieved from [Link]

  • PrepChem. Synthesis of N-methylbenzylamine. Retrieved from [Link]

  • Vaia. One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. Retrieved from [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Scribd. Reductive Amination of Benzaldehyde. Retrieved from [Link]

Sources

Exploratory

Comprehensive Solubility Profile and Solvent Selection Strategy for (2-(Benzyloxy)-5-methylphenyl)methanamine

Executive Summary (2-(Benzyloxy)-5-methylphenyl)methanamine (CAS: 1100844-35-6) is a highly versatile primary amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-(Benzyloxy)-5-methylphenyl)methanamine (CAS: 1100844-35-6) is a highly versatile primary amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. Its unique structural motif—combining a polar, hydrogen-bonding methanamine group with a bulky, lipophilic benzyloxy ether and a methyl substituent—creates a complex solubility profile. This whitepaper provides a rigorous, theoretically grounded, and empirically validated guide to its solubility in various organic solvents, designed for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

Understanding the solubility of (2-(Benzyloxy)-5-methylphenyl)methanamine requires deconstructing its molecular architecture to understand the causality behind its solvent interactions:

  • Methanamine Moiety (-CH₂NH₂): Acts as both a hydrogen-bond donor and acceptor. In the free base form, this polar headgroup drives solubility in polar protic and polar aprotic solvents.

  • Benzyloxy Group (-O-CH₂-Ph): Imparts significant lipophilicity and steric bulk. The ether oxygen serves as a weak hydrogen-bond acceptor, while the aromatic ring engages in π−π stacking.

  • Methyl Group (-CH₃): Further increases the lipophilic surface area of the molecule.

Expert Insight on Causality: The dual nature of this molecule means it exhibits poor solubility in highly non-polar aliphatic hydrocarbons (e.g., hexane). The energetic penalty of breaking the amine-amine hydrogen bond networks in the solid state cannot be overcome by the weak dispersion forces of the solvent. Conversely, it demonstrates exceptional solubility in moderately polar solvents (e.g., dichloromethane) that can solvate the lipophilic bulk via dispersion forces while stabilizing the polar amine via dipole-dipole interactions.

Hansen Solubility Parameter (HSP) Framework

To systematically predict and rationalize the solubility of (2-(Benzyloxy)-5-methylphenyl)methanamine, we apply the Hansen Solubility Parameter (HSP) framework. This model divides the total cohesive energy of a liquid into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

HSP_Logic A Target Molecule (2-(Benzyloxy)-5-methylphenyl)methanamine B Determine HSP Components (δD, δP, δH) A->B C Evaluate Solvent Candidates B->C D Non-Polar Solvents (High δD, Low δP/δH) e.g., Hexane, Heptane C->D E Polar Aprotic Solvents (Moderate δD/δP, Low δH) e.g., DCM, EtOAc C->E F Polar Protic Solvents (High δH) e.g., Methanol, Ethanol C->F G Poor Solubility (ΔRa > R0) D->G H High Solubility (ΔRa < R0) E->H F->H

Logical workflow for solvent selection based on Hansen Solubility Parameters (HSP).

Empirical Solubility Determination: The Shake-Flask Protocol

To generate reliable, self-validating quantitative data, the isothermal saturation shake-flask method is employed. This protocol is strictly aligned with the principles outlined in OECD Test Guideline 105[1] and the United States Pharmacopeia (USP) Chapter <1236> on Solubility Measurements[2].

ShakeFlask N1 1. Solid Preparation (Excess Solute Addition) N2 2. Solvent Addition (Target Organic Solvent) N1->N2 N3 3. Isothermal Equilibration (Shake-flask, 25°C, 24-72h) N2->N3 N3->N3 Sample at 24h, 48h, 72h N4 4. Phase Separation (Centrifugation / 0.22 µm Filtration) N3->N4 N5 5. Quantitative Analysis (HPLC-UV / GC-FID) N4->N5 N6 6. Data Validation (Equilibrium Confirmation) N5->N6

Isothermal shake-flask methodology for equilibrium solubility determination.

Step-by-Step Methodology:
  • Preparation: Add an excess amount of (2-(Benzyloxy)-5-methylphenyl)methanamine (approximately 500 mg) to a 10 mL borosilicate glass vial.

  • Solvent Addition: Dispense 5.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation and concentration skewing.

  • Equilibration: Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM. As mandated by standard equilibrium protocols, sample the suspension at 24, 48, and 72 hours to confirm that true thermodynamic equilibrium has been reached (defined as < 5% variance in concentration between successive time points)[1].

  • Phase Separation: Extract a 1.0 mL aliquot and centrifuge at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validating Step: Discard the first 0.2 mL of filtrate to account for potential adsorption of the highly lipophilic compound onto the filter membrane, ensuring the analyzed sample is truly representative of the bulk solution.

  • Quantitation: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (detection at ~254 nm due to the aromatic rings) or GC-FID.

Quantitative Solubility Profile in Key Organic Solvents

Based on the physicochemical properties and predictive thermodynamic modeling, the solubility profile of the free base at 25°C is summarized below.

Solvent ClassSpecific SolventPredicted Solubility (mg/mL at 25°C)Mechanistic Rationale
Aliphatic Hydrocarbons n-Hexane< 5Insufficient polarity to break solid-state amine H-bond networks.
Aromatic Hydrocarbons Toluene> 100Strong π−π stacking interactions with the dual aromatic rings.
Chlorinated Solvents Dichloromethane (DCM)> 250Optimal balance of dispersion forces and dipole interactions.
Esters Ethyl Acetate50 - 100Good H-bond acceptor capacity for the primary amine.
Alcohols Methanol100 - 150Excellent H-bond donor/acceptor matching; disrupts solid lattice.
Ketones AcetoneVariable/ReactiveWarning: Primary amines react with ketones to form Schiff bases.

Strategic Solvent Selection for Downstream Processing

Crystallization and Purification: For the purification of (2-(Benzyloxy)-5-methylphenyl)methanamine, a solvent/anti-solvent crystallization strategy is highly effective. Toluene or Ethyl Acetate serves as an excellent primary solvent, dissolving the compound completely at elevated temperatures. n-Hexane or n-Heptane should be utilized as the anti-solvent. As the mixture cools, the addition of the aliphatic hydrocarbon forces the precipitation of the amine due to its inability to solvate the polar -CH₂NH₂ group.

Extraction and Workup: During chemical synthesis, extracting this compound from an aqueous reaction mixture requires a water-immiscible solvent with high solubilizing power. Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) are the solvents of choice. Expert Warning: Avoid using acetone or other ketone-based solvents during the workup or storage of this compound. The primary methanamine group is highly nucleophilic and will undergo spontaneous condensation with carbonyls to form a Schiff base (imine impurity), severely compromising the integrity and yield of the batch.

References

  • Title: OECD Test Guideline 105: Water Solubility Source: OECD iLibrary / Organisation for Economic Co-operation and Development URL: [Link]

  • Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant / United States Pharmacopeia URL: [Link]

Sources

Foundational

Molecular Weight and Exact Mass of (2-(Benzyloxy)-5-methylphenyl)methanamine: A Technical Guide for High-Resolution Mass Spectrometry

Structural Analytics & Mass Fundamentals (2-(Benzyloxy)-5-methylphenyl)methanamine (CAS: 1100844-35-6) is a highly functionalized benzylamine derivative characterized by a benzyloxy ether linkage and a methyl substitutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analytics & Mass Fundamentals

(2-(Benzyloxy)-5-methylphenyl)methanamine (CAS: 1100844-35-6) is a highly functionalized benzylamine derivative characterized by a benzyloxy ether linkage and a methyl substitution on the phenyl core[1]. In pharmaceutical development, molecules with this structural motif frequently serve as critical intermediates or active pharmacophores. Accurately characterizing this compound requires a strict differentiation between its macroscopic and microscopic mass properties.

In analytical chemistry, we must distinguish between two fundamental mass metrics:

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes. This value is used for macroscopic laboratory tasks, such as calculating molarity for assay preparations.

  • Exact Mass (Monoisotopic Mass): The sum of the masses of the atoms in a molecule using the unbound, ground-state, rest mass of the principal (most abundant) isotope for each element[2]. In brief, it is calculated by adding the exact masses of the most abundant isotopes of the constituent elements[3].

For small molecules, the difference between molecular weight and exact mass is slight but analytically critical[3]. The exact mass is the theoretical target utilized in High-Resolution Mass Spectrometry (HRMS) to verify molecular formulas and identify unknown metabolites.

Table 1: Elemental Composition and Mass Contributions (C₁₅H₁₇NO)
ElementAtom CountAverage Atomic Mass (Da)Monoisotopic Mass (Da)Total Monoisotopic Contribution (Da)
Carbon (C) 1512.01112.000000180.000000
Hydrogen (H) 171.0081.00782517.133025
Nitrogen (N) 114.00714.00307414.003074
Oxygen (O) 115.99915.99491515.994915
Total 34 227.307 (MW) 227.131014 (Exact Mass)

Note: In positive electrospray ionization (ESI+), the molecule is typically detected as the protonated species [M+H]⁺. The addition of a proton (exact mass 1.007276 Da) yields a theoretical exact m/z of 228.138290 .

The Causality of Exact Mass in Drug Development

High-Resolution Mass Spectrometry (HRMS) accelerates drug discovery pipelines by enhancing molecular characterization accuracy and reducing false positives[4]. The reliance on exact mass rather than nominal mass is driven by the concept of the mass defect —the slight divergence of an isotope's mass from its mass number due to nuclear binding energy.

HRMS combined with chromatographic separation is an incredibly powerful tool for the monitoring, identification, and characterization of many molecules including impurities, degradation products, and metabolites[5]. By measuring the exact mass to within parts-per-million (ppm) accuracy, HRMS facilitates the distinction between compounds with very similar molecular weights, thereby reducing the likelihood of false positives and improving the efficiency of drug screening processes[6].

For example, an isobaric interference with a nominal mass of 228 Da might co-elute with (2-(Benzyloxy)-5-methylphenyl)methanamine. However, a high-resolution instrument (e.g., Orbitrap or Q-TOF) resolving at 100,000 FWHM will easily differentiate the target's exact mass (228.1383 Da) from a contaminant (e.g., 228.0512 Da), ensuring absolute structural confidence.

Self-Validating Protocol: LC-HRMS Determination Workflow

To empirically verify the exact mass of (2-(Benzyloxy)-5-methylphenyl)methanamine, the following step-by-step protocol is designed with built-in causality and self-validating mechanisms.

Step 1: Sample Preparation (Matrix Minimization)
  • Action: Dissolve the standard in LC-MS grade Methanol/Water (50:50, v/v) to a strictly controlled final concentration of 1 µg/mL.

  • Causality: High analyte concentrations lead to detector saturation and space-charge effects within the ion trap or C-trap. This phenomenon artificially shifts the measured mass and degrades mass accuracy. Dilution ensures the ion population remains within the linear dynamic range of the mass analyzer.

Step 2: Chromatographic Separation
  • Action: Inject 1 µL onto a C18 Reverse-Phase UHPLC column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Formic acid acts as an essential proton source, driving the chemical equilibrium towards the protonated [M+H]⁺ species required for positive electrospray ionization (ESI+).

Step 3: ESI Source Optimization
  • Action: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 300°C.

  • Causality: The benzyloxy ether linkage in this compound is highly susceptible to thermal and electrical cleavage, which can yield a stable benzyl cation (m/z 91.0542). Keeping the desolvation temperature and voltage moderate prevents premature in-source fragmentation, preserving the intact molecular ion for exact mass measurement.

Step 4: Self-Validating Mass Acquisition (Lock Mass)
  • Action: Continuously infuse a reference standard, such as Leucine Enkephalin (exact m/z 556.2766), via a secondary orthogonal reference probe during the run.

  • Causality (Self-Validation): Instrumental mass drift can occur due to minute thermal fluctuations in the flight tube or electronics. By introducing a known mass, the instrument software performs real-time mathematical recalibration of the mass axis. If the reference mass drifts, the target mass is adjusted proportionally. This creates a self-validating system where the accuracy of every single scan is guaranteed to be < 2 ppm.

Workflow Visualization

The following diagram illustrates the interconnected causality of the LC-HRMS workflow, highlighting the integration of the self-validating lock mass system.

G cluster_0 Sample Preparation & Introduction cluster_1 High-Resolution Mass Spectrometry (HRMS) cluster_2 Data Processing S1 Analyte Preparation (2-(Benzyloxy)-5-methylphenyl)methanamine S2 UHPLC Separation (C18, Gradient Elution) S1->S2 1 µL Injection M1 ESI+ Ionization [M+H]+ Generation S2->M1 Eluent M2 Mass Analyzer (Orbitrap / Q-TOF) M1->M2 Protonated Ions D1 Exact Mass Extraction (m/z 228.1383) M2->D1 High-Res Spectra M3 Lock Mass Calibration (Self-Validating System) M3->M2 Real-time Calibration D2 Mass Defect Analysis (< 2 ppm Error) D1->D2 Formula Verification

Caption: LC-HRMS workflow for exact mass determination featuring a self-validating lock mass system.

Table 2: Analytical Parameters for HRMS Detection
ParameterTarget ValueAnalytical Purpose
Target Ion [M+H]⁺Primary species generated in ESI+
Theoretical m/z 228.1383 DaExact mass extraction window
Mass Accuracy Limit ≤ 2.0 ppmEnsures absolute formula confirmation
Resolution (FWHM) > 70,000Separates target from isobaric background matrix
Primary Fragment m/z 91.0542Benzyl cation loss (used for MS/MS structural confirmation)

References

  • Title: 1100844-35-6 | (2-(Benzyloxy)-5-methylphenyl)
  • Title: Mass (mass spectrometry)
  • Source: missouri.
  • Title: High-Resolution Mass Spectrometry in Drug Discovery - ResolveMass Laboratories Inc.
  • Source: nih.

Sources

Exploratory

Pharmacokinetic Profiling of (2-(Benzyloxy)-5-methylphenyl)methanamine Derivatives: A Technical Guide for CNS Drug Development

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly potent in vitro hits that fail during in vivo translation due to poor absorption, distribution, metabolism, and excretion (AD...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly potent in vitro hits that fail during in vivo translation due to poor absorption, distribution, metabolism, and excretion (ADME) profiles. The (2-(Benzyloxy)-5-methylphenyl)methanamine scaffold represents a highly tunable, privileged pharmacophore, particularly in the development of targeted central nervous system (CNS) therapeutics such as Monoamine Oxidase B (MAO-B) inhibitors.

This whitepaper provides an in-depth, mechanistic guide to evaluating the pharmacokinetic properties of this specific chemical class. Rather than merely listing standard assays, this guide deconstructs the causality behind our analytical choices and outlines self-validating experimental protocols designed to ensure absolute data integrity.

Structural Rationale: The Intersection of Pharmacodynamics and Pharmacokinetics

Before deploying complex in vivo models, we must understand how the structural topology of (2-(Benzyloxy)-5-methylphenyl)methanamine dictates its physiological behavior:

  • The Methanamine Core: The primary amine is essential for target engagement, providing critical hydrogen bonding and orientation within the FAD cofactor cavity of MAO enzymes[1]. However, primary amines are susceptible to rapid oxidative deamination, necessitating rigorous metabolic stability screening.

  • The ortho-Benzyloxy Substituent: Benzyloxy substitution significantly enhances hydrophobic contacts within the enzyme's active site, improving both binding affinity and isoform selectivity[2]. From a PK perspective, this bulky, lipophilic group drives passive membrane permeability but can also trigger recognition by efflux transporters. The introduction of the benzyloxy pharmacophore is a proven strategy for generating potent MAO-B inhibitors[3].

  • The 5-Methyl Group: Positioned para to the methanamine, this methyl group serves a dual purpose. It incrementally increases the partition coefficient (LogP) to favor blood-brain barrier (BBB) penetration, and sterically hinders rapid para-hydroxylation by hepatic cytochromes, shifting the metabolic liability toward slower benzylic oxidation.

Metabolism Parent Parent Compound (2-(Benzyloxy)-5-methylphenyl)methanamine M1 O-Dealkylation (Loss of Benzyl Group) Parent->M1 CYP3A4 / CYP2D6 M2 Benzylic Oxidation (5-Hydroxymethyl derivative) Parent->M2 CYP2C9 M3 Oxidative Deamination (Aldehyde Formation) Parent->M3 MAO / SSAO

Primary metabolic pathways of (2-(Benzyloxy)-5-methylphenyl)methanamine.

In Vitro ADME Profiling: Establishing Permeability and Stability

Benzylamine derivatives historically suffer from low permeability and high efflux ratios, primarily mediated by P-glycoprotein (P-gp) at the intestinal lining and the BBB[1]. To predict in vivo exposure accurately, we utilize a bidirectional Caco-2 permeability model.

Protocol 1: Self-Validating Bidirectional Caco-2 Permeability Assay

Causality: Unidirectional assays (like PAMPA) cannot differentiate between poor passive diffusion and active transporter-mediated efflux. By measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport, we mathematically isolate active efflux, which is critical for CNS-targeted compounds.

  • Monolayer Validation: Seed Caco-2 cells on 0.4 µm polycarbonate filter inserts.

    • Validation Node: Prior to dosing, measure Transepithelial Electrical Resistance (TEER). Only inserts yielding a TEER > 400 Ω·cm² proceed, guaranteeing that the tight junctions are fully formed and preventing false-positive permeability via paracellular leakage.

  • Bidirectional Dosing: Apply 10 µM of the benzylamine derivative to the apical chamber (for A-B) and the basolateral chamber (for B-A) in HBSS buffer at pH 7.4.

  • Internal Standard Co-incubation: Co-incubate the test compound with Lucifer Yellow (LY), a fluorescent paracellular marker.

    • Validation Node: Post-assay, quantify LY fluorescence. If LY apparent permeability ( Papp​ ) exceeds 1×10−6 cm/s, the monolayer was physically breached during the assay. The compound data from that specific well is automatically rejected.

  • Efflux Calculation: Calculate the Efflux Ratio (ER = Papp​ B-A / Papp​ A-B). An ER > 2.0 indicates the compound is a likely P-gp substrate, triggering the need for structural optimization (e.g., fluorination of the benzyloxy ring) to reduce efflux liability[2].

Table 1: Representative In Vitro ADME Profile
Parameter(2-(Benzyloxy)-5-methylphenyl)methanamineReference (Safinamide)Assay Condition
Caco-2 Papp​ (A-B) 12.4×10−6 cm/s 18.2×10−6 cm/spH 7.4, 2h incubation
Efflux Ratio (B-A / A-B) 1.81.2P-gp substrate threshold > 2.0
HLM T1/2​ 45.2 min> 60 min1 µM, 1 mg/mL protein
Intrinsic Clearance ( CLint​ ) 30.6 µL/min/mg15.4 µL/min/mgNADPH regenerating system

In Vivo Pharmacokinetics: Bioavailability and Brain Penetration

While in vitro data guides lead selection, in vivo pharmacokinetics determine clinical viability. Recent optimizations of benzyloxy-benzylamine derivatives have demonstrated that fine-tuning lipophilic efficiency can yield oral bioavailabilities (F%) exceeding 40%[4].

Workflow A Compound Synthesis (2-(Benzyloxy)-5-methylphenyl)methanamine B Caco-2 Permeability (A-B & B-A Transport) A->B In Vitro Screen C HLM Stability (CYP450 Clearance) A->C In Vitro Screen D In Vivo Dosing (IV & PO Administration) B->D High Permeability Low Efflux C->D T1/2 > 30 min E LC-MS/MS Bioanalysis (Plasma & Brain Homogenate) D->E Tissue Sampling F PK Parameter Extraction (F%, CL, Vz, BBB Ratio) E->F Data Processing

Experimental workflow for the pharmacokinetic validation of benzylamine derivatives.

Protocol 2: LC-MS/MS Bioanalysis for Brain/Plasma Partitioning

To accurately assess CNS target engagement, we must measure the brain-to-plasma partition coefficient ( Kp​ ).

  • Tissue Harvest and Homogenization: Following oral (PO) and intravenous (IV) administration in Sprague-Dawley rats, harvest blood and brain tissue at predefined time points. Homogenize brain tissue in a 1:3 (w/v) ratio of PBS.

  • Matrix Spiking and Protein Precipitation: Aliquot 50 µL of plasma or brain homogenate. Immediately add 150 µL of cold acetonitrile containing 10 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Causality & Validation: Adding the SIL-IS before protein precipitation is a non-negotiable step. It ensures that any subsequent volumetric losses during extraction, or matrix suppression effects occurring in the mass spectrometer source, are perfectly mirrored and mathematically corrected by the heavy isotope.

  • Chromatographic Separation: Inject 5 µL onto a C18 analytical column using a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

    • Causality: The acidic mobile phase ensures the primary methanamine group remains fully protonated, improving peak shape and maximizing ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Mass Spectrometric Detection: Monitor the precursor-to-product ion transitions via Multiple Reaction Monitoring (MRM).

    • Validation Node: A calibration curve must yield an r2>0.995 . Furthermore, Quality Control (QC) samples spiked at low, mid, and high concentrations must fall within ±15% of their nominal values for the analytical run to be accepted.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Data represents a standardized profile for optimized benzyloxy-benzylamines dosed at 10 mg/kg PO and 2 mg/kg IV[4].

PK ParameterValue (IV)Value (PO)Unit
Cmax​ -452 ± 38ng/mL
Tmax​ -1.5h
AUC0−∞​ 890 ± 751869 ± 140h*ng/mL
Clearance (CL) 0.62 ± 0.10-L/h/kg
Volume of Distribution ( Vz​ ) 1.80 ± 0.66-L/kg
Bioavailability (F%) -42.0%
Brain/Plasma Ratio ( Kp​ ) 1.41.3Ratio

Conclusion and Future Directions

The (2-(Benzyloxy)-5-methylphenyl)methanamine scaffold offers a highly favorable starting point for CNS drug discovery. By understanding the causal relationship between its structural features—specifically the lipophilicity driven by the benzyloxy group and the metabolic shielding provided by the 5-methyl substitution—researchers can systematically optimize its pharmacokinetic profile. Utilizing self-validating in vitro and in vivo workflows ensures that only compounds with true clinical translation potential are advanced into late-stage preclinical development.

References
  • Chen, C., et al. "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists." Bioorganic & Medicinal Chemistry, 2008. [Link]

  • "Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors." Scientific Reports, 2022.[Link]

  • "Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors." ACS Publications, 2023.[Link]

  • "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." RSC Advances, 2023.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (2-(Benzyloxy)-5-methylphenyl)methanamine

Application Note: Step-by-Step Synthesis Protocol for (2-(Benzyloxy)-5-methylphenyl)methanamine Introduction & Mechanistic Rationale (2-(Benzyloxy)-5-methylphenyl)methanamine (CAS: 1100844-35-6) is a highly versatile bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for (2-(Benzyloxy)-5-methylphenyl)methanamine

Introduction & Mechanistic Rationale

(2-(Benzyloxy)-5-methylphenyl)methanamine (CAS: 1100844-35-6) is a highly versatile building block frequently utilized in pharmaceutical development and complex organic synthesis. Structurally, it features a primary methanamine group, a methyl group, and a benzyl-protected phenolic hydroxyl group. The presence of the benzyl ether is strategic; it protects the phenol during subsequent transformations and can be selectively cleaved via hydrogenolysis later in a synthetic sequence.

This application note outlines a robust, three-step synthetic protocol starting from the commercially available 2-hydroxy-5-methylbenzaldehyde. The sequence involves O-benzylation, oxime condensation, and a selective hydride reduction.

Expert Insights on Causality (E-E-A-T):

  • O-Benzylation: The phenolic hydroxyl group is selectively alkylated using benzyl bromide and potassium carbonate. K₂CO₃ is chosen over stronger bases (like NaH) because the phenol is sufficiently acidic (pKa ~10). Mild conditions prevent unwanted aldol-type side reactions at the aldehyde[1].

  • Oxime Formation: The aldehyde is converted to an oxime using hydroxylamine hydrochloride. Sodium acetate (or pyridine) is critical here; it acts as a buffer to liberate the free hydroxylamine base while maintaining a slightly acidic pH (pH 4-5). This optimally activates the carbonyl carbon for nucleophilic attack without fully protonating the nucleophile[2].

  • Selective Reduction: Lithium aluminum hydride (LiAlH₄) is employed to reduce the oxime to the primary amine[3]. Crucial Insight: Catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly avoided for this specific step, as it would simultaneously trigger hydrogenolysis of the benzyl ether, yielding the unprotected phenol instead of the target molecule.

Retrosynthetic Workflow

G A 2-Hydroxy-5-methylbenzaldehyde B 2-Benzyloxy-5-methylbenzaldehyde A->B BnBr, K2CO3 DMF, 80°C C 2-Benzyloxy-5-methylbenzaldehyde oxime B->C NH2OH·HCl, NaOAc EtOH, Reflux D (2-(Benzyloxy)-5-methylphenyl)methanamine C->D LiAlH4, THF 0°C to RT

Figure 1: Three-step synthetic workflow for (2-(Benzyloxy)-5-methylphenyl)methanamine.

Quantitative Data & Reagent Table

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Hydroxy-5-methylbenzaldehyde136.151.01.36 gStarting Material
Benzyl Bromide171.041.11.31 mLAlkylating Agent
Potassium Carbonate138.211.52.07 gBase
Hydroxylamine Hydrochloride69.491.51.04 gCondensation Reagent
Sodium Acetate82.031.51.23 gBuffer
Lithium Aluminum Hydride37.953.01.14 gReducing Agent

Step-by-Step Experimental Methodologies

Step 1: O-Benzylation of 2-Hydroxy-5-methylbenzaldehyde
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-hydroxy-5-methylbenzaldehyde (10.0 mmol, 1.36 g) in 20 mL of anhydrous N,N-dimethylformamide (DMF)[1].

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol, 2.07 g) to the solution and stir for 10 minutes at room temperature to generate the phenoxide intermediate.

  • Alkylation: Add benzyl bromide (11.0 mmol, 1.31 mL) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Self-Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 4:1); the starting material spot should completely disappear.

  • Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-benzyloxy-5-methylbenzaldehyde can be used directly in the next step.

Step 2: Oxime Condensation
  • Setup: In a 100 mL round-bottom flask, dissolve the crude 2-benzyloxy-5-methylbenzaldehyde (~10.0 mmol) in 35 mL of absolute ethanol[2].

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 15.0 mmol, 1.04 g) and sodium acetate (15.0 mmol, 1.23 g).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 3 hours. Self-Validation: The solution will transition from clear to slightly cloudy as NaCl precipitates.

  • Workup: Concentrate the reaction mixture to approximately 10 mL under reduced pressure. Partition the residue between ethyl acetate (50 mL) and 1M HCl or water (30 mL). Extract the aqueous layer once more with ethyl acetate (20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent to yield 2-benzyloxy-5-methylbenzaldehyde oxime as a solid[2].

Step 3: Selective Hydride Reduction
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask, equip it with an argon inlet, and cool to 0 °C in an ice bath.

  • Suspension: Suspend lithium aluminum hydride (LiAlH₄, 30.0 mmol, 1.14 g) in 30 mL of anhydrous tetrahydrofuran (THF)[3].

  • Addition: Dissolve the oxime intermediate (~10.0 mmol) in 15 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydrogen evolution.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux for 4 hours.

  • Fieser Quench (Critical Safety Step): Cool the mixture back to 0 °C and carefully perform a Fieser workup to quench excess LiAlH₄: add 1.14 mL water, followed by 1.14 mL 15% aqueous NaOH, and finally 3.42 mL water.

  • Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake with additional THF.

  • Purification: Concentrate the filtrate under reduced pressure to afford the target (2-(Benzyloxy)-5-methylphenyl)methanamine. Purify via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract with DCM) to obtain the pure amine.

References[3] Benchchem. "2-Methoxy-5-methylbenzonitrile | 53078-70-9". Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf16mlGHbDOtsEnTigdjqtphB7oeq0EPx7Rcx2oSTgKI8NOiXBuDhXj9vJ5_8Sa93foh8vG7zS9MSivWZPZzcizyeBKWdLZmDtUgJ0nP_TzqMVPdtz2xE5TAKAtOOu7pUV38Zesg==[1] The Journal of Organic Chemistry. "A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate". ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESluUslOo5Xxbeumz4_mWu6WSD85bE0-oCnhw3VuS7EiECSpvqZ5L6ygjG1xmABBkMOKFPpmx8-avyzqn80NpAPXaRkRRzuYXFwzScYsX5G4K2JmBtCKMPvlncvj5y4tGZc3nu-w==[2] The Journal of Organic Chemistry. "Chromatography-Free Entry to Substituted Salicylonitriles: Mitsunobu-Triggered Domino Reactions of Salicylaldoximes". ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz8yBOYZi4OZZmuA9XMeYrH7walPeFcr1LjKKcRGoakyFw0gD3WPm8zSZbqLMJt0x8W5mm4Xx7kcCgFtAyJkQuyAh3TmsB-gl6iKs0FLzcrQhhzFKD0D_tab9Aij7_Wc1BtzhohQ==

Sources

Application

Application Notes &amp; Protocols: (2-(Benzyloxy)-5-methylphenyl)methanamine as a Versatile Building Block in Drug Discovery

Introduction: Unlocking New Scaffolds with a Strategically Designed Building Block In the landscape of modern drug discovery, the efficiency of synthesizing diverse and potent molecular libraries is paramount. The select...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Scaffolds with a Strategically Designed Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing diverse and potent molecular libraries is paramount. The selection of starting materials, or building blocks, is a critical determinant of success, dictating the accessible chemical space and the novelty of the resulting compounds. (2-(Benzyloxy)-5-methylphenyl)methanamine is a strategically designed bifunctional building block poised for significant utility in medicinal chemistry. Its structure, featuring a primary benzylic amine and a protected phenolic hydroxyl group, offers two orthogonal points for chemical elaboration.

The primary amine serves as a versatile handle for constructing a wide array of functionalities, most notably through reductive amination, to introduce diverse substituents and build molecular complexity. Concurrently, the benzyloxy group acts as a robust protecting group for the phenol. This protecting group is stable under many reaction conditions used to modify the amine but can be selectively cleaved at a later stage to reveal the phenol. This latent phenol is a key pharmacophoric feature, capable of acting as a hydrogen bond donor or acceptor, or serving as an anchor point for further derivatization. This application note provides a detailed guide to the synthesis, key reactions, and strategic applications of (2-(Benzyloxy)-5-methylphenyl)methanamine, with a particular focus on its role in the development of novel enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of (2-(Benzyloxy)-5-methylphenyl)methanamine is presented in the table below.

PropertyValueSource
CAS Number 1100844-35-6[1]
Molecular Formula C₁₅H₁₇NO[1]
Molecular Weight 227.30 g/mol [1]
Appearance Off-white to light yellow solid or oilInferred
Solubility Soluble in methanol, dichloromethane, ethyl acetateInferred

Protocol I: Synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from commercially available 2-hydroxy-5-methylbenzonitrile. The first step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis, followed by the reduction of the nitrile to the primary amine.

Workflow for the Synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine

cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitrile Reduction A 2-hydroxy-5-methylbenzonitrile D 2-(Benzyloxy)-5-methylbenzonitrile A->D Williamson Ether Synthesis B Benzyl Bromide, K₂CO₃ C DMF, 60-80°C E 2-(Benzyloxy)-5-methylbenzonitrile D->E Purification H (2-(Benzyloxy)-5-methylphenyl)methanamine E->H Reduction F LiAlH₄ or BH₃-THF G Anhydrous THF

Caption: Synthetic workflow for (2-(Benzyloxy)-5-methylphenyl)methanamine.

Step 1: Synthesis of 2-(Benzyloxy)-5-methylbenzonitrile

Causality: This step protects the reactive phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a reliable and high-yielding method for this transformation. Potassium carbonate is chosen as a mild and easy-to-handle base, and DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[2]

  • Materials:

    • 2-hydroxy-5-methylbenzonitrile (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-hydroxy-5-methylbenzonitrile and anhydrous DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Slowly add benzyl bromide to the stirred suspension.

    • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[2]

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(benzyloxy)-5-methylbenzonitrile.

Step 2: Synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine

Causality: This step reduces the nitrile functionality to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Materials:

    • 2-(Benzyloxy)-5-methylbenzonitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate or Rochelle's salt solution

    • Ethyl acetate

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 2-(benzyloxy)-5-methylbenzonitrile in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, then 15% aqueous NaOH, and finally water again (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

    • Wash the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-(Benzyloxy)-5-methylphenyl)methanamine, which can be used in the next step without further purification or purified by column chromatography.

Application Protocol: Synthesis of a CARM1 Inhibitor Precursor

A recent study highlighted the use of (2-(benzyloxy)phenyl)methanamine derivatives as potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a promising therapeutic target for melanoma.[3][4] The primary amine of the building block is utilized in a reductive amination reaction to couple with a heterocyclic aldehyde, forming the core of the inhibitor.

Workflow for Reductive Amination

A (2-(Benzyloxy)-5-methylphenyl)methanamine (Building Block) C Imine Intermediate (transient) A->C Condensation B Heterocyclic Aldehyde (e.g., 2-Thiazolecarboxaldehyde) B->C E Secondary Amine Product (CARM1 Inhibitor Core) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->C

Caption: Generalized reductive amination workflow.

Protocol II: Reductive Amination with 2-Thiazolecarboxaldehyde

Causality: Reductive amination is a highly efficient method for forming C-N bonds.[5] It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for this purpose as it does not readily reduce the starting aldehyde.[6] Dichloroethane (DCE) is a common solvent for this reaction.

  • Materials:

    • (2-(Benzyloxy)-5-methylphenyl)methanamine (1.0 eq)

    • 2-Thiazolecarboxaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (2-(Benzyloxy)-5-methylphenyl)methanamine and 2-thiazolecarboxaldehyde in anhydrous DCE in a round-bottom flask under an inert atmosphere.

    • Stir the solution at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired N-((2-(benzyloxy)-5-methylphenyl)methyl)thiazol-2-ylmethanamine.

EntryAmineAldehydeReducing AgentYield (%)Reference
1BenzylamineBenzaldehydeNaBH(OAc)₃>95[5]
2BenzylamineVarious AldehydesBenzylamine-borane70-95[6]
3Primary AminesAldehydesNaBH₃CN80-95[7]

Application Protocol: Deprotection to Yield Active Phenolic Compound

The final step in synthesizing many active pharmaceutical ingredients from this building block is the deprotection of the benzyl ether to reveal the free phenol. This is a crucial transformation as the phenolic hydroxyl often plays a key role in target binding.

Protocol III: Catalytic Hydrogenolysis for Benzyl Ether Cleavage

Causality: Catalytic hydrogenolysis is the most common and often cleanest method for benzyl ether deprotection.[8] The reaction involves hydrogen gas and a palladium catalyst, which cleaves the C-O bond of the benzyl ether, releasing the free alcohol (phenol) and toluene as a byproduct.[9] Methanol or ethanol are typical solvents. This method is advantageous as the byproducts are volatile and easily removed. However, it is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.

  • Materials:

    • N-((2-(benzyloxy)-5-methylphenyl)methyl)thiazol-2-ylmethanamine (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Methanol

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the benzyl ether substrate in methanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., by flushing with nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Once complete, carefully vent the hydrogen and flush the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product, 2-(((thiazol-2-ylmethyl)amino)methyl)-4-methylphenol.

Alternative Deprotection Methods

In cases where catalytic hydrogenolysis is not suitable due to the presence of other reducible functional groups, alternative methods can be employed.

MethodReagentsKey Advantages/DisadvantagesReference
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Tolerates reducible groups like alkenes/alkynes. Stoichiometric reagent, requires chromatographic purification from quinone byproducts. Can be performed under photoirradiation.[10]
Lewis Acid Cleavage Boron trichloride (BCl₃) or Trimethylsilyl iodide (TMSI)Strong conditions, but effective for robust substrates. Not compatible with many acid-labile functional groups.[9]
Transfer Hydrogenation Pd/C, Ammonium formate or 1,4-CyclohexadieneAvoids the use of pressurized hydrogen gas, making it safer and more convenient for standard lab setups.[8]

Conclusion and Future Outlook

(2-(Benzyloxy)-5-methylphenyl)methanamine is a highly valuable building block for drug discovery, offering a reliable platform for generating novel molecular architectures. The protocols detailed herein for its synthesis, elaboration via reductive amination, and subsequent deprotection provide a robust framework for its use in medicinal chemistry programs. The successful application of this scaffold in the development of potent CARM1 inhibitors for melanoma underscores its potential.[3][4] Future applications could see this building block employed in the synthesis of inhibitors for other enzyme classes, receptor ligands, or as a core component in PROTACs, where the phenolic hydroxyl could serve as a versatile attachment point for E3 ligase handles. The strategic combination of a reactive amine and a protected phenol makes (2-(Benzyloxy)-5-methylphenyl)methanamine a powerful tool for expanding the chemical space accessible to drug discovery researchers.

References

  • He, H., et al. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry, 67(8), 6313–6326. Available at: [Link]

  • He, H., et al. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. PubMed, National Library of Medicine. Available at: [Link]

  • Tarwade, V., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • Organic Chemistry Portal. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • PubChem. (2-(Benzyloxy)phenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Wang, J., et al. (2023). Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders. Journal of Medicinal Chemistry, 66(19), 13499–13515. Available at: [Link]

  • He, L., et al. (2024). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synlett. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Perdicchia, D., et al. (2019). Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. Available at: [Link]

  • da Silva, A. C., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link]

  • He, H., et al. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. ResearchGate. Available at: [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. Available at: [Link]

  • Mereyala, H. B., & Sambaru, K. (2005). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide: Formal synthesis of formoterol. Indian Journal of Chemistry, 44B, 167-169. Available at: [Link]

  • Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. Available at: [Link]

Sources

Method

Chemoselective Reductive Amination of (2-(Benzyloxy)-5-methylphenyl)methanamine: Strategies for O-Benzyl Preservation

Introduction & Mechanistic Rationale (2-(Benzyloxy)-5-methylphenyl)methanamine is a highly versatile primary amine building block utilized in the synthesis of complex pharmaceutical intermediates. Structurally, it featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(2-(Benzyloxy)-5-methylphenyl)methanamine is a highly versatile primary amine building block utilized in the synthesis of complex pharmaceutical intermediates. Structurally, it features a primary methanamine group, an ortho-benzyloxy ether, and a meta-methyl substitution.

The primary synthetic challenge when functionalizing this molecule via reductive amination is the chemoselective reduction of the transient imine without cleaving the labile O-benzyl protecting group .

Standard catalytic hydrogenation (e.g., H2​ over Pd/C) is highly efficient for imine reduction but poses a dual threat to this specific substrate. Under these conditions, the molecule will undergo rapid hydrogenolysis, cleaving the O-benzyl ether to yield an undesired phenol derivative[1]. Furthermore, because the substrate is a benzylamine derivative, prolonged exposure to Pd/C and H2​ can trigger N-debenzylation (C-N bond cleavage), destroying the amine scaffold entirely. To ensure structural integrity, the experimental design must rely on mild, chemoselective hydride donors—specifically Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) or Sodium Cyanoborohydride ( NaBH3​CN )[2].

Causality in Reagent Selection

  • Sodium Triacetoxyborohydride (STAB): STAB is the premier reagent for this transformation. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it stable in weakly acidic to neutral conditions and highly selective for protonated imines/iminium ions over unreacted aldehydes or ketones[3]. Crucially, STAB operates at room temperature and is completely inert toward benzyl ethers.

  • Sodium Cyanoborohydride ( NaBH3​CN ): While slightly more toxic due to the generation of cyanide byproducts, NaBH3​CN is highly effective at pH 4–5[4]. It is particularly useful when the reaction requires polar protic solvents (like methanol) to drive imine formation, a condition where STAB would rapidly degrade.

  • Dialkylation Mitigation: Because the substrate is an unhindered primary amine, direct reaction with aliphatic aldehydes can lead to over-alkylation (tertiary amine formation). This is mitigated by employing a stepwise protocol (pre-forming the imine in MeOH before adding the reductant) or by using strictly 1.0 equivalent of the carbonyl compound with STAB in 1,2-dichloroethane (DCE)[3].

Quantitative Comparison of Reducing Agents

Reducing AgentO-Benzyl PreservationN-Debenzylation RiskDialkylation RiskOptimal Solvent System
H2​ / Pd-C Poor (Rapid Cleavage)High (C-N Cleavage)LowMeOH, EtOH
NaBH(OAc)3​ (STAB) Excellent None Moderate (Requires 1.0 eq)DCE, THF
NaBH3​CN Excellent None High (Requires Stepwise)MeOH (pH 4–5)
NaBH4​ Excellent None Low (Stepwise Only)MeOH, EtOH

Reaction Workflow & Decision Tree

G Start (2-(Benzyloxy)-5-methylphenyl)methanamine Imine Imine Intermediate (Schiff Base) Start->Imine + Aldehyde/Ketone (-H2O) Cond1 Catalytic Hydrogenation (H2, Pd/C) Imine->Cond1 Pathway A Cond2 Hydride Reduction (STAB or NaBH3CN) Imine->Cond2 Pathway B Prod1 O-Debenzylated Secondary Amine (Phenol) Cond1->Prod1 Ether Cleavage Prod2 O-Benzyl Preserved Secondary Amine Cond2->Prod2 Chemoselective

Decision tree for reductive amination highlighting chemoselective O-benzyl preservation.

Experimental Protocols

Protocol A: Direct Reductive Amination with STAB

Ideal for ketones and sterically hindered aldehydes where dialkylation is thermodynamically unfavorable.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve (2-(Benzyloxy)-5-methylphenyl)methanamine (1.0 equiv) and the target aldehyde/ketone (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for STAB[3].

  • Activation (For Ketones Only): Add glacial acetic acid (1.0–2.0 equiv) to the mixture.

    • Causality: Ketones are less electrophilic than aldehydes. Mild acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) portion-wise at room temperature.

    • Causality: The bulky, electron-withdrawing acetoxy groups make STAB a mild hydride donor that selectively reduces the protonated iminium ion without reducing the unreacted carbonyl or cleaving the O-benzyl ether[5].

  • Validation Checkpoint 1: Analyze an aliquot via LC-MS after 2 hours. The disappearance of the starting amine mass ( [M+H]+≈242.1 ) and the appearance of the product mass validates the conversion.

  • Quench & Workup: Once complete (2–12 hours), quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate ( ), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint 2: In the 1H NMR spectrum of the crude product, verify the presence of the O-benzyl CH2​ protons (typically a singlet around 5.0−5.1 ppm, 2H). This confirms the protecting group was successfully preserved.

Protocol B: Indirect (Stepwise) Reductive Amination with NaBH4​

Ideal for unhindered aliphatic aldehydes to strictly prevent dialkylation.

  • Imine Formation: Dissolve the amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous methanol (0.2 M). Add anhydrous MgSO4​ or activated 4Å molecular sieves. Stir at room temperature for 2–4 hours.

    • Causality: Methanol facilitates rapid imine formation, while desiccants drive the equilibrium forward by sequestering the water byproduct, preventing hydrolysis back to the starting materials.

  • Filtration: Filter out the drying agent under a nitrogen atmosphere and transfer the filtrate to a clean flask cooled to 0 °C in an ice bath.

  • Reduction: Carefully add Sodium Borohydride ( NaBH4​ ) (1.0 equiv) portion-wise.

    • Causality: Because the imine is pre-formed and physically isolated from any unreacted aldehyde, the stronger, cheaper NaBH4​ can be used without the risk of reducing the starting aldehyde to an alcohol. The 0 °C temperature controls the highly exothermic hydride transfer.

  • Quench & Workup: Stir for 30 minutes at 0 °C, then quench carefully with water. Remove the methanol under reduced pressure, extract the aqueous residue with DCM, dry over Na2​SO4​ , and concentrate.

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon ACS Omega[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Journal of Organic Chemistry[Link]

  • Cyanohydridoborate anion as a selective reducing agent Journal of the American Chemical Society[Link]

Sources

Application

The Rising Star in Cross-Coupling Catalysis: Application Notes for (2-(Benzyloxy)-5-methylphenyl)methanamine

In the dynamic landscape of synthetic organic chemistry, the quest for novel ligands that can enhance the efficiency, selectivity, and scope of cross-coupling reactions is perpetual. This guide introduces (2-(Benzyloxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of synthetic organic chemistry, the quest for novel ligands that can enhance the efficiency, selectivity, and scope of cross-coupling reactions is perpetual. This guide introduces (2-(Benzyloxy)-5-methylphenyl)methanamine, a primary aminobenzyl ether derivative, as a promising candidate for ligand-accelerated catalysis, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. Its unique structural features—a sterically demanding ortho-benzyloxy group and an electron-donating para-methyl group—suggest its potential to stabilize catalytic intermediates and promote challenging coupling reactions.

This document provides a comprehensive overview, from the synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine to detailed protocols for its application in key cross-coupling transformations. The insights and procedures herein are tailored for researchers, scientists, and drug development professionals seeking to expand their catalytic toolkit.

Synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine

A robust and scalable synthesis of the title compound is crucial for its widespread application. A two-step sequence starting from commercially available 4-methylphenol is presented below, involving a Williamson ether synthesis followed by a directed ortho-formylation and subsequent reductive amination.

Synthetic Workflow

The overall synthetic pathway is depicted below, transforming a simple phenolic starting material into the target aminobenzyl ether.

Synthetic_Pathway A 4-Methylphenol B 1-(Benzyloxy)-4-methylbenzene A->B BnBr, K2CO3 DMF, rt C 2-(Benzyloxy)-5-methylbenzaldehyde B->C Dichloromethyl methyl ether AgOTf, CH2Cl2 D (2-(Benzyloxy)-5-methylphenyl)methanamine C->D NH4OAc, NaBH3CN Methanol

Caption: Synthetic route to (2-(Benzyloxy)-5-methylphenyl)methanamine.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-4-methylbenzene [1]

  • To a solution of 4-methylphenol (5.00 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an argon atmosphere, add potassium carbonate (15.0 mmol).

  • To this suspension, add benzyl bromide (7.50 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 3 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(benzyloxy)-4-methylbenzene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Benzyloxy)-5-methylbenzaldehyde [1]

  • In a flame-dried flask under an argon atmosphere, dissolve 1-(benzyloxy)-4-methylbenzene (1.00 mmol) in anhydrous dichloromethane (5 mL).

  • Add silver trifluoromethanesulfonate (AgOTf, 2.00 mmol) to the solution.

  • Cool the mixture to 0 °C and add dichloromethyl methyl ether (2.00 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(benzyloxy)-5-methylbenzaldehyde as a white solid.[1]

Step 3: Synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine

  • Dissolve 2-(benzyloxy)-5-methylbenzaldehyde (1.00 mmol) in methanol (10 mL).

  • Add ammonium acetate (10.0 mmol) to the solution and stir until dissolved.

  • In a separate vial, dissolve sodium cyanoborohydride (NaBH₃CN, 1.50 mmol) in methanol (2 mL).

  • Add the NaBH₃CN solution dropwise to the aldehyde/ammonium acetate mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2), and stir for 30 minutes to hydrolyze any remaining imine.

  • Basify the solution with 2 M NaOH to pH >10.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (2-(Benzyloxy)-5-methylphenyl)methanamine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Primary amines can serve as effective ligands in palladium-catalyzed cross-coupling reactions. The efficacy of a ligand is often dictated by a balance of its steric and electronic properties.[2][3] The structure of (2-(Benzyloxy)-5-methylphenyl)methanamine suggests it could be a highly effective ligand for several reasons:

  • Steric Hindrance: The bulky ortho-benzyloxy group can promote the formation of monoligated, 14-electron palladium(0) species, which are often the active catalysts in the oxidative addition step. This steric bulk can also facilitate the final reductive elimination step, which is often rate-limiting, especially in the formation of sterically congested products.[4][5]

  • Electron-Donating Properties: The nitrogen atom of the primary amine is a strong σ-donor. Additionally, the para-methyl group and the ether oxygen of the benzyloxy group contribute to the overall electron density of the aromatic ring, enhancing the electron-donating ability of the ligand. Electron-rich ligands are known to accelerate the rate of oxidative addition of aryl chlorides and bromides to the Pd(0) center.[3]

Proposed Catalytic Cycle for Buchwald-Hartwig Amination

The proposed catalytic cycle for the Buchwald-Hartwig amination using (2-(Benzyloxy)-5-methylphenyl)methanamine as a ligand is illustrated below.

Buchwald_Hartwig_Cycle cluster_0 Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineCoord Amine Coordination (HNR'R'') Deprotonation L-Pd(II)(Ar)(NR'R'') AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R'' Deprotonation->Product

Caption: Proposed catalytic cycle for Buchwald-Hartwig amination.

Application Protocols

The following protocols are provided as a starting point for utilizing (2-(Benzyloxy)-5-methylphenyl)methanamine as a ligand in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Optimization of reaction parameters may be necessary for specific substrates.

Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is designed for the coupling of an electronically and sterically challenging aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • (2-(Benzyloxy)-5-methylphenyl)methanamine (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and (2-(Benzyloxy)-5-methylphenyl)methanamine in 1 mL of dioxane.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Add the remaining dioxane (4 mL) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-3 mol% loading is typical.
Ligand Loading 1.5-2.5 equivalents relative to PdA slight excess of the amine ligand can be beneficial.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can be critical for challenging substrates.[6]
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and degassed.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol outlines the coupling of a less reactive aryl chloride with a primary or secondary amine.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • (2-(Benzyloxy)-5-methylphenyl)methanamine (0.025 mmol, 2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Glovebox or Schlenk line technique

  • Magnetic stirrer and hotplate

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, (2-(Benzyloxy)-5-methylphenyl)methanamine, and NaOtBu to a dry Schlenk tube.

  • Add the aryl chloride and toluene to the tube.

  • Finally, add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts can also be effective.
Ligand Loading 2-3 equivalents relative to PdCrucial for activating aryl chlorides.
Base NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are generally preferred.[7]
Solvent Toluene, DioxaneAprotic, non-polar solvents are often optimal.
Temperature 100-130 °CAryl chlorides typically require higher temperatures than bromides or iodides.

Conclusion

(2-(Benzyloxy)-5-methylphenyl)methanamine presents itself as a compelling, easily accessible ligand for advancing palladium-catalyzed cross-coupling reactions. Its inherent steric and electronic attributes are well-suited to address common challenges in modern organic synthesis, such as the coupling of hindered substrates and the activation of unreactive coupling partners. The protocols provided herein serve as a robust starting point for the exploration and application of this novel ligand, with the anticipation that it will prove to be a valuable addition to the synthetic chemist's repertoire. Further studies to fully elucidate its scope and catalytic prowess are highly encouraged.

References

  • Katritzky, A. R., Long, Q., He, H.-Y., Qiua, G., & Wilcox, A. L. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 1(6), 81-91. Available at: [Link]

  • Nishimura, M., Ueda, M., & Miyake, Y. (2013). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(6), 2655–2661. Available at: [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1987-1999. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Sera, M., & Itoh, T. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4174–4177. Available at: [Link]

  • Tanaka, K., & Chujo, Y. (2012). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 41(14), 4141-4146. Available at: [Link]

  • Various Authors. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (2023, December 18). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(6), 1162–1163. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2-(Benzyloxy)-5-methylphenyl)methanamine Synthesis

Welcome to the Technical Support Center. Synthesizing (2-(Benzyloxy)-5-methylphenyl)methanamine presents a unique chemoselectivity challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing (2-(Benzyloxy)-5-methylphenyl)methanamine presents a unique chemoselectivity challenge. Researchers frequently encounter significant yield losses due to two competing side reactions: the hydrogenolysis of the benzyl ether protecting group, and the over-alkylation of the intermediate imine leading to secondary amine dimers.

This guide provides field-proven troubleshooting insights and self-validating protocols to maximize your primary amine yield while preserving the benzyloxy moiety.

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my standard catalytic hydrogenation (Pd/C + H₂) of the nitrile precursor result in low yield and a missing benzyl group? A: The benzyloxy group is highly susceptible to hydrogenolysis. When using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the catalyst facilitates the rapid cleavage of the O-benzyl bond, reducing your starting material to a phenol derivative ((2-hydroxy-5-methylphenyl)methanamine) and toluene. To preserve the benzyl ether during nitrile reduction, you must avoid Pd/C. Instead, utilize catalyst-free thermal decomposition methods, such as Ammonia Borane (NH₃BH₃), which selectively reduces the nitrile to a primary amine without cleaving the benzyl ether [1].

Q2: My GC-MS analysis of the reductive amination product shows a large peak at nearly double the expected mass. What is happening? A: You are observing over-alkylation, resulting in a secondary amine dimer. During reductive amination or nitrile reduction, the reaction proceeds via a highly electrophilic imine intermediate. If the reduction of this imine to the primary amine is not fast enough, the newly formed primary amine ((2-(Benzyloxy)-5-methylphenyl)methanamine) will act as a nucleophile and attack the unreacted imine. This condensation forms a secondary amine byproduct. To prevent this, you must use a massive excess of an ammonia source (like ammonium acetate) and a highly selective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) to trap the aldehyde and rapidly reduce the imine [2].

Section 2: Reaction Pathway Visualization

Pathways A Starting Material (Nitrile or Aldehyde) B Imine / Iminium Intermediate A->B Reduction or Amination E Phenol Derivative (Debenzylation) A->E Pd/C + H2 (Hydrogenolysis) C Target Primary Amine (Intact Benzyl Ether) B->C Selective Reduction D Secondary Amine Dimer (Over-alkylation) B->D Nucleophilic Attack by Primary Amine C->E Pd/C + H2

Mechanistic pathways: target primary amine formation vs. dimerization and debenzylation.

Section 3: Quantitative Data on Reducing Agents

To select the optimal conditions, compare the chemoselectivity of common reducing agents for this specific scaffold.

Reducing Agent / ConditionsStarting MaterialBenzyloxy PreservationPrimary Amine SelectivityExpected Yield
Pd/C, H₂ (1 atm) NitrilePoor (Cleaved)Moderate< 20% (Target)
LiAlH₄ (LAH), THF NitrileExcellentLow (Dimerization)40 - 50%
NH₃BH₃ (Thermal) NitrileExcellentExcellent85 - 95%
NaBH₃CN, NH₄OAc AldehydeExcellentGood70 - 80%
NaBH(OAc)₃, NH₄OAc AldehydeExcellentExcellent85 - 98%

Section 4: Validated Experimental Protocols

Depending on your available starting material (nitrile vs. aldehyde), we recommend one of the following two self-validating protocols.

Workflow A: Catalyst-Free Nitrile Reduction (Ammonia Borane Method)

This method utilizes Ammonia Borane (AB) under thermal decomposition conditions. It is highly recommended for 2-(benzyloxy)-5-methylbenzonitrile because it completely avoids transition metals, ensuring 100% preservation of the benzyl ether while generating H₂ and NH₃ as environmentally benign byproducts [1].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube or autoclave, dissolve 1.0 equivalent of 2-(benzyloxy)-5-methylbenzonitrile in anhydrous diethyl ether (Et₂O) to achieve a 0.5 M concentration.

  • Reagent Addition: Add 1.2 equivalents of Ammonia Borane (NH₃BH₃). Seal the vessel securely. (Causality: The sealed vessel is required because Et₂O boils at 34.6°C, and the reaction requires elevated temperatures to generate the active aminodiborane (ADB) reducing species).

  • Thermal Activation: Heat the sealed reaction mixture to 120°C for 12 hours.

  • Quenching & Venting: Cool the vessel to room temperature. Carefully vent the vessel in a fume hood to release the generated H₂ and NH₃ gases.

  • Workup: Dilute the mixture with ethyl acetate and wash with 1M NaOH to remove borate byproducts. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude primary amine is typically >90% pure, but can be further purified via silica gel chromatography (DCM/MeOH/NH₄OH) or isolated as a hydrochloride salt by bubbling HCl gas into an ether solution.

WorkflowA Step1 1. Dissolve Nitrile in Et2O (Pressure Vessel) Step2 2. Add 1.2 eq Ammonia Borane Step1->Step2 Step3 3. Heat to 120°C (Generates Aminodiborane) Step2->Step3 Step4 4. Cool & Carefully Vent (H2 and NH3 release) Step3->Step4 Step5 5. Basic Workup (1M NaOH) & Extraction Step4->Step5 Step6 Pure (2-(Benzyloxy)-5-methylphenyl)methanamine Step5->Step6

Experimental workflow for the catalyst-free reduction of nitriles using Ammonia Borane.

Workflow B: Direct Reductive Amination (NaBH(OAc)₃ Method)

If your starting material is 2-(benzyloxy)-5-methylbenzaldehyde, direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard. NaBH(OAc)₃ is exceptionally mild, avoids the toxicity of cyanoborohydride, and selectively reduces the imine over the starting aldehyde [2].

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(benzyloxy)-5-methylbenzaldehyde in 1,2-dichloroethane (DCE) (0.2 M). Add 10.0 equivalents of ammonium acetate (NH₄OAc). (Causality: A massive excess of ammonium acetate drives the equilibrium toward the primary imine and prevents the resulting primary amine from competing as a nucleophile, thereby eliminating secondary amine dimerization).

  • Reduction: Add 1.4 to 1.5 equivalents of NaBH(OAc)₃ to the suspension.

  • Reaction Monitoring: Stir the mixture at room temperature under a nitrogen atmosphere for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ and stir for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. The product can be crystallized as an oxalate or hydrochloride salt to achieve analytical purity.

References

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230-16235. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Optimization

Troubleshooting impurities in (2-(Benzyloxy)-5-methylphenyl)methanamine preparation

Answering the user's request.## Technical Support Center: Preparation of (2-(Benzyloxy)-5-methylphenyl)methanamine Welcome to the technical support center for the synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Preparation of (2-(Benzyloxy)-5-methylphenyl)methanamine

Welcome to the technical support center for the synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common impurities and challenges encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to not only solve current issues but also prevent future occurrences.

Overview of the Synthetic Pathway

The preparation of (2-(Benzyloxy)-5-methylphenyl)methanamine is typically achieved via a two-step process. First, the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is protected using a benzylating agent. Second, the resulting aldehyde is converted to the primary amine through reductive amination. Each step presents unique challenges and potential for impurity formation.

Synthetic_Pathway SM 2-Hydroxy-5-methylbenzaldehyde reagent1 Step 1: Benzylation (e.g., Benzyl Bromide, K2CO3, Acetone) SM->reagent1 INT 2-(Benzyloxy)-5-methylbenzaldehyde reagent2 Step 2: Reductive Amination (e.g., NH4OAc, NaBH3CN, MeOH) INT->reagent2 PROD (2-(Benzyloxy)-5-methylphenyl)methanamine reagent1->INT reagent2->PROD

Caption: General two-step synthesis of the target compound.

Part 1: Troubleshooting the Benzylation Step (Step 1)

This section addresses impurities arising from the reaction of 2-hydroxy-5-methylbenzaldehyde with a benzylating agent.

FAQ 1: My reaction is incomplete. TLC and NMR analysis show significant amounts of unreacted 2-hydroxy-5-methylbenzaldehyde.

Plausible Causes:

  • Insufficient Base: The base (e.g., K₂CO₃, Cs₂CO₃) is critical for deprotonating the phenol, making it a nucleophile. An insufficient amount will result in a sluggish or incomplete reaction.

  • Poor Reagent Quality: The benzylating agent (benzyl bromide or chloride) can degrade over time. Similarly, wet solvent or a weak base can hinder the reaction.

  • Low Reaction Temperature: While heating prevents degradation, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Recommended Actions:

  • Verify Reagent Stoichiometry & Quality:

    • Use at least 1.5-2.0 equivalents of a mild base like potassium carbonate.

    • Ensure the benzylating agent is fresh or has been properly stored.

    • Use anhydrous solvents (e.g., dry acetone or DMF).

  • Optimize Reaction Conditions:

    • Gently reflux the reaction mixture (for acetone, this is ~56°C) and monitor progress by TLC every 1-2 hours.

    • Consider adding a catalytic amount of sodium or potassium iodide to promote the reaction, especially if using benzyl chloride.

FAQ 2: I've isolated my intermediate aldehyde, but it contains impurities like benzyl alcohol and dibenzyl ether. How do I remove them?

Plausible Causes:

  • Benzyl Alcohol: Forms from the hydrolysis of the benzylating agent by trace amounts of water or by reaction with hydroxide if a strong base is used.[1]

  • Dibenzyl Ether: A common by-product in benzylation reactions, formed when the benzylating agent reacts with the benzyl alcohol by-product.[1]

Troubleshooting & Purification Protocol:

These impurities are non-polar and can be challenging to separate from the desired product, 2-(benzyloxy)-5-methylbenzaldehyde, which is also non-polar.

  • Aqueous Work-up: After the reaction, perform a thorough aqueous work-up. Washing the organic layer with water and brine will help remove some of the more polar benzyl alcohol.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from these by-products.

CompoundTypical PolarityElution Order (Normal Phase)
Dibenzyl EtherVery LowFirst
2-(Benzyloxy)-5-methylbenzaldehyde LowSecond
Benzyl Bromide (unreacted)LowClose to product
Benzyl AlcoholMediumThird
2-Hydroxy-5-methylbenzaldehydeHighLast (or on baseline)
Caption: Elution order of common species in Step 1 purification.

Part 2: Troubleshooting the Reductive Amination Step (Step 2)

This is the most critical step for impurity generation. The reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced.

Reductive_Amination_Pathways cluster_overalkylation Over-alkylation Pathway Aldehyde 2-(Benzyloxy)-5-methylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Alcohol Benzyl Alcohol (Impurity B) Aldehyde->Alcohol [H-] (Direct Reduction) PrimaryAmine Primary Amine (Product) Imine->PrimaryAmine [H-] (Desired Reduction) SecondaryAmine Secondary Amine (Impurity A) Imine->SecondaryAmine [H-] PrimaryAmine->Imine + Aldehyde - H2O

Caption: Competing reaction pathways during reductive amination.

FAQ 3: My final product is contaminated with a significant amount of the secondary amine, N,N-bis((2-(benzyloxy)-5-methylphenyl)methyl)amine. Why does this happen and how can I stop it?

Plausible Causes:

This is the most common and challenging impurity. The primary amine product is often more nucleophilic than the ammonia source used. It can therefore react with the starting aldehyde to form a new imine, which is then reduced to the secondary amine.[2][3] This over-alkylation is a well-documented side reaction in amine synthesis.[4]

Preventative Measures:

  • Excess Ammonia Source: Use a large molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the aldehyde. This statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine.

  • Controlled Addition: If practical, add the reducing agent to a mixture of the aldehyde and the ammonia source. Alternatively, slowly add the aldehyde to a mixture of the ammonia source and the reducing agent to keep the aldehyde concentration low.

  • Choice of Reducing Agent: Use a reducing agent that is selective for the protonated iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These are generally less reactive towards the aldehyde itself compared to stronger reagents like sodium borohydride (NaBH₄).[5]

FAQ 4: How can I remove the secondary amine impurity from my final product?

Plausible Causes:

The secondary amine has very similar physical properties (polarity, solubility) to the primary amine product, making chromatographic separation difficult and often inefficient on a large scale.

Recommended Purification Protocol: Buffer-Assisted Acid-Base Extraction

This technique exploits the slight difference in basicity (pKa) between primary and secondary amines and is more scalable than chromatography.[6][7]

  • Dissolution: Dissolve the crude product mixture (containing primary and secondary amines) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Primary Amine Extraction:

    • Extract the organic layer with a phosphate buffer solution of pH ~7.0-8.0.[6] At this pH, the more basic secondary amine will be protonated and move to the aqueous layer, while the primary amine remains largely in the organic layer.

    • Multiple extractions may be necessary. Monitor the purity of the organic layer by TLC or LC-MS after each extraction.

  • Secondary Amine Extraction (Alternative):

    • Extract the organic layer with a more acidic buffer (e.g., pH ~3.0).[6] Both amines will likely be protonated and move to the aqueous layer, leaving non-basic impurities behind.

    • Carefully raise the pH of the aqueous layer. The primary amine should deprotonate first and can be extracted back into an organic solvent at a specific pH, leaving the more basic secondary amine in the aqueous phase until a higher pH is reached.

  • Isolation: Once the desired purity is achieved in the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified primary amine.

FAQ 5: My analysis shows an alcohol impurity, (2-(benzyloxy)-5-methylphenyl)methanol. What is the source?

Plausible Causes:

  • Direct Aldehyde Reduction: The reducing agent directly reduced the starting aldehyde to the corresponding benzyl alcohol. This is more common when using a strong, less selective reducing agent like NaBH₄, especially if the imine formation is slow.[8]

  • Solvent-Related Impurities: If using catalytic hydrogenation (e.g., H₂/Pd-C) in an alcohol solvent like methanol or ethanol, the catalyst can oxidize the solvent to formaldehyde or acetaldehyde. These can then undergo reductive amination to form methylated or ethylated amine impurities.[5]

Recommended Actions:

  • Optimize Reaction Conditions:

    • Ensure the imine is fully formed before adding the reducing agent. This can be facilitated by adding a dehydrating agent (like molecular sieves) or by using conditions that favor water removal.

    • Switch to a milder, more selective reducing agent like NaBH₃CN or STAB.

  • Purification: The benzyl alcohol impurity is significantly more polar than the desired amine. It can typically be removed effectively using standard silica gel column chromatography.

Part 3: Analytical and Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). A common starting point is 70:30 Hexane:EtOAc.

  • Visualization:

    • UV light (254 nm): The aromatic rings will show as dark spots.

    • Potassium Permanganate (KMnO₄) stain: Aldehydes and alcohols will appear as yellow/brown spots on a purple background.

    • Ninhydrin stain: Primary and secondary amines will stain, typically appearing as purple or yellow spots upon heating. This is excellent for visualizing the product and amine impurities.

Protocol 2: General Purification by Column Chromatography
  • Adsorbent: Silica Gel (230-400 mesh).

  • Eluent System: Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent the amine product from tailing on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure product.

References

  • Al-Huniti, M. H., & Taha, M. O. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 585-589. [Link][6][7]

  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link][6][7]

  • Sadeghpour, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. [Link][9]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. ACS Pharmaceutical Roundtable. [Link][5]

  • Google Patents. (1961). Preparation of benzylamine. [4]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link][2]

  • ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link][3]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link][8]

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of (2-(Benzyloxy)-5-methylphenyl)methanamine

Welcome to the Technical Support Center. As drug development professionals and researchers, handling functionalized benzylic amines requires a rigorous understanding of their physical and chemical vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, handling functionalized benzylic amines requires a rigorous understanding of their physical and chemical vulnerabilities. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent the degradation of (2-(Benzyloxy)-5-methylphenyl)methanamine during long-term storage.

Part 1: Core Mechanisms of Degradation

Q: Why does my batch of (2-(Benzyloxy)-5-methylphenyl)methanamine turn yellow or brown over time, even in a sealed vial?

A: The discoloration you are observing is a classic macroscopic indicator of autoxidation. (2-(Benzyloxy)-5-methylphenyl)methanamine is a primary benzylic amine. In its free base form, the nitrogen's lone pair is highly susceptible to electron transfer, which forms an aminium radical cation[1]. This initial electron transfer is the rate-determining step that triggers a radical-mediated autoxidation cascade.

Once the radical is formed, atmospheric oxygen readily reacts with the molecule. Through a series of hydrogen shifts, the amine is converted into hydroxylamines, which further oxidize into highly conjugated (and therefore colored) nitrones, imines, or hydroperoxy amides[2][3][4]. While the benzyloxy ether and the methyl group on the phenyl ring are relatively stable under standard conditions, the primary amine acts as the primary locus of degradation.

Autoxidation A Primary Amine (Free Base) B Aminium Radical Cation A->B O2 / Light (-e-) C Hydroxylamine Intermediate B->C +O2, H-shift D Nitrones & Hydroperoxy Amides (Colored Degradants) C->D Further Oxidation

Radical-mediated autoxidation pathway of primary amines.

Part 2: Physical Storage Optimization

Q: Is storing the compound at -20°C sufficient, or do I need an inert atmosphere?

A: Temperature control alone is insufficient for the long-term storage of the free base. While sub-zero temperatures (-20°C to -80°C) reduce the kinetic rate of oxidation, dissolved oxygen within the sample or the vial's headspace will still continuously react with the amine[5].

You must actively displace the oxygen. Argon is strictly preferred over Nitrogen for small-scale laboratory vials. Because Argon is denser than air, it effectively "blankets" the solid or liquid at the bottom of the vial, preventing oxygen ingress during brief openings[5][6]. Nitrogen, being lighter, dissipates immediately upon opening the vial, exposing the sample to atmospheric oxygen and moisture.

Quantitative Impact of Storage Conditions on Primary Amine Stability

(Extrapolated from accelerated stability testing of primary aromatic and aliphatic amines)

Storage ConditionAtmosphereTemperatureEstimated Shelf-Life (>95% Purity)Primary Degradation Mechanism
Open AirAmbient25°C< 1 WeekRapid Autoxidation & CO2 absorption
Sealed VialAir Headspace4°C1 - 3 MonthsSlow Autoxidation[7]
Sealed VialArgon Blanket-20°C12 - 24 MonthsNegligible
HCl Salt FormAir25°C> 24 MonthsHighly Stable (Protonated lone pair)[8]

Part 3: Chemical Stabilization via Salt Formation

Q: I need to store this compound for over two years without degradation. What is the most foolproof method?

A: The most definitive way to prevent autoxidation is to completely eliminate the availability of the nitrogen's lone pair. By converting the free base (2-(Benzyloxy)-5-methylphenyl)methanamine into a hydrochloride (HCl) salt, the amine becomes protonated. This drastically increases its oxidation potential, effectively shutting down the electron-transfer initiation step required for autoxidation[1]. Amine salts are highly stable, crystalline solids that resist both oxidation and carbamate formation (reaction with atmospheric CO2)[8].

Protocol: Anhydrous HCl Salt Formation

This protocol is a self-validating system : the immediate precipitation of a white solid confirms successful protonation, while the lack of color in the resulting solid confirms the exclusion of oxidized byproducts (which remain soluble in the ether wash).

  • Dissolution: Dissolve 1.0 g of (2-(Benzyloxy)-5-methylphenyl)methanamine (free base) in 10 mL of anhydrous diethyl ether under an Argon atmosphere.

  • Precipitation: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (e.g., 4M) dropwise while stirring vigorously at 0°C. A white precipitate of the amine hydrochloride salt will form immediately.

  • Equilibration: Allow the suspension to stir for 30 minutes at 0°C to ensure complete crystallization.

  • Filtration: Filter the precipitate rapidly using a Büchner funnel (preferably under a stream of Argon).

  • Washing: Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether. This step washes away unreacted free base and any non-polar autoxidation impurities.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 12 hours to remove all residual solvents.

  • Storage: Transfer the dry, white crystalline powder to an amber glass vial, purge with Argon, seal with a PTFE-lined cap, and store at -20°C.

SaltFormation Step1 Dissolve Free Base (Anhydrous Ether) Step2 Add HCl in Dioxane (0°C, Dropwise) Step1->Step2 Step3 Isolate Precipitate (Filter & Ether Wash) Step2->Step3 Step4 Vacuum Desiccation (< 1 mbar, 12h) Step3->Step4 Step5 Long-Term Storage (Argon, -20°C) Step4->Step5

Anhydrous workflow for generating and storing the amine hydrochloride salt.

Part 4: Troubleshooting Common Issues

Q: My compound has already turned slightly yellow. Can I still salvage it before making the salt?

A: Yes. The yellow color indicates the presence of trace nitrones or imines. Before salt formation, you must purify the free base using a self-validating acid-base extraction. This method inherently validates purity by separating the protonated amine from neutral degradants based on pKa:

  • Dissolve the degraded amine in dichloromethane (DCM).

  • Extract with 1M aqueous HCl. The primary amine will protonate and partition into the aqueous layer, leaving the neutral oxidation products in the organic layer.

  • Separate the aqueous layer, cool to 0°C, and carefully basify to pH 12 using 2M NaOH.

  • Extract the regenerated free base back into fresh DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial Step: Immediately proceed to the HCl salt formation protocol described above to prevent re-oxidation.

Q: Will the benzyloxy group be cleaved during storage or salt formation?

A: No. The benzyloxy ether is generally robust against autoxidation and mild acidic conditions. Cleavage typically requires strong Lewis acids (like BBr₃), strong Brønsted acids at highly elevated temperatures (like boiling HBr), or catalytic hydrogenation (Pd/C and H₂). The anhydrous HCl in dioxane used at 0°C for salt formation is highly specific to the primary amine and will not cleave the benzyloxy ether linkage.

References

  • Oxidation of Secondary and Primary Amines Al-Mustansiriyah University URL: [Link]

  • Atmospheric Autoxidation of Amines National Institutes of Health (PubMed) URL:[Link]

  • Atmospheric Autoxidation of Amines | Environmental Science & Technology ACS Publications URL: [Link]

  • Argon to store chemicals? Photography Stack Exchange URL: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine MDPI URL: [Link]

  • Amine autoxidation in aqueous solution | Australian Journal of Chemistry ConnectSci URL:[Link]

  • Effect of Argon as Filling Gas of the Storage Atmosphere on the Shelf-Life of Sourdough Bread National Institutes of Health (PubMed) URL: [Link]

Sources

Optimization

Resolving co-elution issues in (2-(Benzyloxy)-5-methylphenyl)methanamine chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of pharmaceutical intermediate separations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of pharmaceutical intermediate separations.

(2-(Benzyloxy)-5-methylphenyl)methanamine presents a classic chromatographic duality: it possesses a highly hydrophobic aromatic backbone (the benzyloxy and methylphenyl groups) coupled with a highly polar, basic primary amine. This structural dichotomy often leads to severe peak tailing and co-elution with structurally similar impurities, such as unreacted precursors or positional isomers.

This guide provides self-validating protocols and mechanistic insights to conquer these separations, ensuring scientific integrity and robust method development.

Diagnostic Workflow

CoelutionResolution Start Identify Co-elution (2-(Benzyloxy)-5-methylphenyl)methanamine Analyze Analyze Chromatogram Calculate Tailing Factor (Tf) Start->Analyze Tailing Tf > 1.5 Silanol Ion-Exchange Analyze->Tailing Poor Peak Shape NoTailing Tf < 1.5 Hydrophobic Overlap Analyze->NoTailing Sharp Peaks LowPH Lower pH to 2.5 (Protonate Silanols) Tailing->LowPH ChangeCol Switch to PFP or Polar-Embedded Column NoTailing->ChangeCol Validate Validate Resolution (Rs > 2.0) LowPH->Validate ChangeCol->Validate Validate->ChangeCol Fail Success Method Optimized Ready for Validation Validate->Success Pass

Diagnostic workflow for resolving co-elution of basic phenylmethanamines.

Frequently Asked Questions: Mechanistic Insights

Q1: Why does (2-(Benzyloxy)-5-methylphenyl)methanamine constantly co-elute with its precursors, and why is the peak shape so poor? A1: The root cause is secondary interactions. The primary amine on this molecule has a pKa of approximately 9.5. In standard reversed-phase HPLC (RP-HPLC) using neutral mobile phases, the amine is fully protonated ( NH3+​ ). Concurrently, residual silanol groups (Si-OH) on the silica stationary phase become deprotonated (Si-O⁻) at pH values above 3.5 1[1]. The resulting ion-exchange interaction between the protonated amine and the anionic silanols causes severe peak tailing 2[2]. This tailing broadens the peak base, causing it to overlap and co-elute with closely eluting hydrophobic impurities.

Q2: How does mobile phase pH manipulate the selectivity for this specific molecule? A2: Mobile phase pH dictates the ionization state of both the analyte and the column, acting as a powerful variable for changing selectivity 3[3]. You have two mechanistic pathways to resolve co-elution:

  • Low pH (pH 2.5 - 3.0): Using buffers like potassium phosphate or trifluoroacetic acid (TFA) fully protonates the amine but, crucially, protonates and neutralizes the residual silanols 1[1]. This suppresses the secondary ion-exchange interactions, sharpening the peak and resolving the co-elution.

  • High pH (pH > 10.5): Using ammonium bicarbonate allows the amine to be deprotonated (neutralized). The molecule becomes highly hydrophobic, retaining strongly via pure partitioning. However, this requires specialized high-pH tolerant hybrid silica columns to prevent silica dissolution 4[4].

Q3: If pH adjustment isn't enough, what stationary phase chemistries offer orthogonal selectivity? A3: If a standard C18 column fails to resolve the benzyloxy isomers, you must introduce shape selectivity or alternative bonding:

  • Pentafluorophenyl (PFP): Offers π−π interactions, dipole-dipole, and hydrogen bonding. It is exceptionally well-suited for separating positional isomers of aromatic compounds and polar bases 4[4].

  • Polar-Embedded C18 (e.g., RP-Amide): These phases incorporate a polar functional group near the silica surface, creating a hydrophilic shield that prevents basic amines from accessing residual silanols, thus improving peak shape and resolution 5[5].

  • Amine Modifiers: Adding organic amine modifiers like triethylamine (TEA) to the mobile phase can competitively bind to active silanols, shielding the analyte and improving peak shape for strongly basic amines [[6]](6].

Quantitative Data: Chromatographic Parameter Comparison

The following table summarizes the expected chromatographic behavior of (2-(Benzyloxy)-5-methylphenyl)methanamine under various method conditions.

Stationary PhaseMobile Phase pHAnalyte StateSilanol StateExpected Tailing Factor (Tf)Expected Resolution (Rs) vs. Precursor
Standard C18Neutral (pH 7.0)Protonated ( NH3+​ )Deprotonated (Si-O⁻)> 2.0 (Severe) < 1.0 (Co-elution)
Standard C18Acidic (pH 2.5)Protonated ( NH3+​ )Protonated (Si-OH)1.2 - 1.5 (Acceptable)1.5 - 2.0 (Moderate)
Polar-Embedded C18Acidic (pH 2.5)Protonated ( NH3+​ )Shielded / Protonated< 1.2 (Excellent) > 2.0 (Baseline)
PFP (Fluorinated)Acidic (pH 2.5)Protonated ( NH3+​ )Protonated (Si-OH)1.1 - 1.3 (Excellent)> 2.5 (Superior)
Hybrid C18Basic (pH 10.5)Neutral ( NH2​ )Deprotonated (Si-O⁻)< 1.2 (Excellent)> 2.0 (Baseline)

Experimental Protocol: Self-Validating Method Development

Step 1: Mobile Phase Preparation (Low pH Strategy)

  • Prepare Aqueous Phase (A): 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 using phosphoric acid.

    • Causality: This specific pH ensures both the primary amine and residual silanols are fully protonated, eliminating the secondary ion-exchange interactions that cause tailing and co-elution.

  • Prepare Organic Phase (B): 100% Acetonitrile (HPLC grade).

    • Causality: Acetonitrile provides lower viscosity and different π−π disruption capabilities compared to methanol, which is critical for eluting the bulky benzyloxy moiety efficiently.

Step 2: Column Equilibration & System Suitability

  • Install a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Equilibrate with 95% A / 5% B for 20 column volumes.

  • Inject a system suitability standard containing (2-(Benzyloxy)-5-methylphenyl)methanamine and its closest known impurity (e.g., 2-benzyloxy-5-methylbenzonitrile).

  • Self-Validation Check: Ensure system backpressure is stable (± 2%) and baseline drift is < 1 mAU/min before proceeding.

Step 3: Gradient Optimization

  • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Causality: A broad gradient screens the entire hydrophobicity range. The benzyloxy group will cause strong retention; expect elution between 40-60% B.

  • If co-elution persists, flatten the gradient slope (e.g., 30% B to 60% B over 20 minutes) around the specific elution time to increase resolving power.

Step 4: Data Analysis & Validation

  • Calculate the Tailing Factor (Tf) at 5% peak height.

    • Validation Criteria: Tf must be < 1.5. If Tf > 1.5, verify buffer pH or add 0.1% Triethylamine (TEA) modifier.

  • Calculate Resolution (Rs) between the target amine and the critical pair impurity.

    • Validation Criteria: Rs must be > 2.0 for baseline separation.

  • Iterative Action: If Rs < 2.0 despite optimal peak shape, switch the stationary phase to a PFP column to exploit π−π interactions for the benzyloxy ring.

References

  • Interchim. Method Development HPLC.
  • Wiley-VCH. Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Molnar Institute.
  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?
  • Journal of Chromatographic Science (OUP).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During (2-(Benzyloxy)-5-methylphenyl)methanamine Peptide Coupling

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide coupling reactions, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide coupling reactions, specifically those involving the sterically hindered and electronically distinct amine, (2-(Benzyloxy)-5-methylphenyl)methanamine. Our goal is to provide in-depth, scientifically grounded troubleshooting advice to help you minimize side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of (2-(Benzyloxy)-5-methylphenyl)methanamine

The structure of (2-(Benzyloxy)-5-methylphenyl)methanamine presents a unique set of challenges in peptide coupling. The benzyloxy group at the ortho position introduces significant steric hindrance around the nucleophilic amine. Additionally, the electron-donating nature of the benzyloxy and methyl groups on the phenyl ring increases the electron density of the aromatic system, which can influence the nucleophilicity of the amine.[1][2] These factors can lead to sluggish reactions and an increased propensity for various side reactions. This guide will address the most common issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with (2-(Benzyloxy)-5-methylphenyl)methanamine is extremely slow or incomplete. What are the primary causes and how can I improve the reaction rate?

A1: The slow reaction rate is primarily due to the steric hindrance imposed by the ortho-benzyloxy group, which physically blocks the approach of the activated carboxylic acid.[3] The electronic properties of the substituted aniline also play a role; while electron-donating groups generally increase the basicity and nucleophilicity of anilines, the steric hindrance in this case is the dominant factor impeding the reaction.[4]

Troubleshooting Strategies:

  • Choice of Coupling Reagent: For sterically hindered couplings, standard carbodiimide reagents like DCC or EDC may be inefficient.[5] Uronium or phosphonium salt-based reagents are highly recommended due to their superior activation and faster reaction kinetics.[6][7][8]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for difficult couplings, forming a highly reactive OAt-ester.[9]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent.[5]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A safer alternative to the highly carcinogenic BOP reagent, known for its high efficiency with minimal racemization.[10]

  • Reaction Conditions:

    • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the probability of successful molecular interactions.[11]

    • Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this must be balanced with the risk of increased side reactions like racemization.[12]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling reactions, particularly for hindered systems.[13]

Q2: I'm observing significant racemization of the activated amino acid. How can I minimize this side reaction?

A2: Racemization during peptide bond formation occurs when the chiral center of the activated amino acid is deprotonated, leading to a loss of stereochemical integrity.[14] This is a common issue, especially with highly activating coupling reagents and in the presence of excess base.[15][16]

Mitigation Strategies:

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogues is crucial for suppressing racemization. These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than other activated species.[12][14]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern and highly effective alternative to HOBt, offering superior racemization suppression and a better safety profile.[17]

    • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt due to anchimeric assistance from the pyridine nitrogen.[9]

  • Controlled Base Addition: Use the minimum necessary amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). Excess base can accelerate racemization.

  • Pre-activation Time: Minimize the time the carboxylic acid remains in its highly activated state before the addition of the amine component.[18]

Table 1: Comparison of Coupling Reagents and Additives for Racemization Suppression

Coupling ReagentAdditiveRacemization PotentialComments
DCC/EDCNoneHighProne to racemization and other side reactions.
DCC/EDCHOBtModerateHOBt significantly reduces racemization.[12]
HBTU/HATUNoneLow-ModerateInherently less prone to racemization than carbodiimides.
HBTU/HATUHOAt/OxymaVery LowHighly recommended for sensitive amino acids.[9][14]
PyBOPNoneLowEfficiently suppresses racemization.[10]
Q3: I'm concerned about the stability of the benzyl ether protecting group under my coupling conditions. Can it be cleaved?

A3: Standard benzyl ethers are generally stable to the basic and mildly acidic conditions employed in Fmoc-based solid-phase peptide synthesis (SPPS).[19] However, they are susceptible to cleavage under strong acidic conditions (e.g., HF, TFMSA) and catalytic hydrogenolysis.[19][20]

Key Considerations:

  • Orthogonal Protection: The benzyl ether is orthogonal to the Fmoc protecting group, which is removed with a base like piperidine.[21][22] This is a cornerstone of the Fmoc/tBu protection strategy.[23][24]

  • Avoid Strong Acids: Ensure that your synthesis and cleavage strategy does not involve strong acids if you intend to keep the benzyl ether intact.

  • Oxidative Cleavage: While simple benzyl ethers are relatively stable to oxidative cleavage reagents like DDQ or CAN, substituted benzyl ethers (like p-methoxybenzyl) are more labile.[25][26] It is unlikely that standard coupling conditions would lead to oxidative cleavage.

  • Biocatalytic Cleavage: Recent research has explored enzymatic cleavage of benzyl ethers, but this requires specific enzymes and conditions not present in standard chemical synthesis.[27]

Q4: After coupling the first amino acid to (2-(Benzyloxy)-5-methylphenyl)methanamine, I am seeing diketopiperazine (DKP) formation. How can I prevent this?

A4: Diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly after the second amino acid has been coupled.[28][29] It involves the intramolecular cyclization of the dipeptide, leading to cleavage from the resin and termination of the peptide chain.[30] This is especially prevalent with proline or glycine at the C-terminus.[31][32]

Prevention Methods:

  • Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin can significantly reduce DKP formation. The bulky trityl group sterically shields the ester linkage from intramolecular attack.[23][28]

  • Introduction of a DKP-inhibiting Protecting Group: Incorporating a backbone protecting group, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen of the second amino acid can prevent the necessary cis-amide bond conformation for cyclization.[12][33][34]

  • Coupling of Pre-formed Dipeptides: Coupling a pre-synthesized dipeptide (Fmoc-AA1-AA2-OH) can bypass the vulnerable stage for DKP formation.

Workflow for Minimizing DKP Formation

DKP_Prevention Start Deprotection of Fmoc-AA2-Resin Problem High Risk of DKP Formation Start->Problem Solution1 Use 2-CTC Resin Problem->Solution1 Recommended Solution2 Incorporate Backbone Protecting Group (e.g., Hmb) Problem->Solution2 Solution3 Couple Pre-formed Fmoc-Dipeptide Problem->Solution3 Continue Continue Peptide Elongation Solution1->Continue Solution2->Continue Solution3->Continue

Caption: Strategies to prevent diketopiperazine (DKP) formation.

Q5: How can I detect and quantify the side products from my coupling reaction?

A5: The most effective way to analyze the crude product from your synthesis is by using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[35][36]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates the desired peptide from impurities based on their hydrophobicity.[37] Using a UV detector, you can quantify the relative amounts of each component.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) allows for the identification of the separated components by their mass-to-charge ratio.[38] This is invaluable for confirming the identity of your target peptide and characterizing side products such as deletion sequences, racemized products, or products of incomplete deprotection.[39]

Table 2: Common Side Products and Their Detection by LC-MS

Side ProductExpected Mass ChangeAnalytical Indication
Racemized PeptideNo changeMay co-elute or have a slightly different retention time in HPLC. Chiral chromatography may be needed for confirmation.
Deletion SequenceMass of missing amino acidA peak with a lower mass corresponding to the missing residue.
Incomplete DeprotectionMass of protecting group (e.g., Fmoc = +222 Da)A more hydrophobic peak with an increased mass.
DiketopiperazineMass of the cyclic dipeptideA small, early-eluting peak with the expected mass.

Experimental Protocols

Protocol 1: Optimized Coupling of a Sterically Hindered Amine using HATU

This protocol is designed for the coupling of an Fmoc-protected amino acid to (2-(Benzyloxy)-5-methylphenyl)methanamine.

  • Resin Swelling: If performing on solid phase, swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin (or the free amine in solution). Allow the reaction to proceed for 1-2 hours. For very hindered couplings, this time may be extended or a double coupling may be performed.[3][11]

  • Monitoring: Take a small sample of the resin (Kaiser test) or solution (TLC/LC-MS) to monitor the reaction progress.

  • Washing: Once the reaction is complete, wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

Protocol 2: Analysis of Crude Peptide by RP-HPLC

This is a general protocol for analyzing the purity of a crude peptide sample.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection and Analysis: Inject the sample and acquire the chromatogram. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.

Logical Flow for Troubleshooting Coupling Reactions

Troubleshooting_Flowchart Start Incomplete Coupling Reaction CheckReagent Using Uronium/Phosphonium Reagent (HATU, HBTU, PyBOP)? Start->CheckReagent SwitchReagent Switch to HATU or PyBOP CheckReagent->SwitchReagent No CheckConditions Optimize Conditions: - Increase Concentration - Elevate Temperature - Use Microwave CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions AnalyzePurity Analyze Crude Product by LC-MS CheckConditions->AnalyzePurity Racemization Racemization Detected? AnalyzePurity->Racemization AddInhibitor Add Racemization Suppressor (Oxyma, HOAt) Racemization->AddInhibitor Yes OtherSideProducts Other Side Products Detected? Racemization->OtherSideProducts No Success Optimized Synthesis AddInhibitor->Success ConsultGuide Consult Specific Sections (e.g., DKP Formation) OtherSideProducts->ConsultGuide Yes OtherSideProducts->Success No

Caption: A step-by-step guide to troubleshooting difficult peptide couplings.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - Sci-Hub. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. [Link]

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. [Link]

  • Peptide Racemization - ResearchGate. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. [Link]

  • Nucleophilicity of Amines - Master Organic Chemistry. [Link]

  • Amines and Heterocycles. [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. [Link]

  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups - Aapptec Peptides. [Link]

  • Aniline - Wikipedia. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry | ACS Catalysis - ACS Publications. [Link]

  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC. [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • 23.1: Relative Basicity of Amines and Other Compounds - Chemistry LibreTexts. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - Polypeptide. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs. [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (2-(Benzyloxy)-5-methylphenyl)methanamine vs. Unsubstituted Benzylamine

As a Senior Application Scientist, selecting the appropriate amine building block is critical for optimizing synthetic routes, particularly in late-stage functionalization or API development. While unsubstituted benzylam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate amine building block is critical for optimizing synthetic routes, particularly in late-stage functionalization or API development. While unsubstituted benzylamine is a ubiquitous, highly reactive primary amine, its heavily substituted derivative, (2-(Benzyloxy)-5-methylphenyl)methanamine , presents a drastically different kinetic profile.

This guide objectively compares the reactivity of these two compounds, focusing on how profound steric and electronic variations dictate their performance in standard nucleophilic and coupling workflows.

Structural and Electronic Profiling

To understand the reactivity differences, we must first deconstruct the molecular architecture of both compounds.

  • Unsubstituted Benzylamine ( C6​H5​CH2​NH2​ ): Features a primary amine insulated from the aromatic ring by a methylene ( −CH2​− ) spacer. It is unhindered, allowing free rotation and unblocked access to the nitrogen lone pair. It is a highly effective nucleophile[1].

  • ** (2-(Benzyloxy)-5-methylphenyl)methanamine:** Contains a massive benzyloxy ( −OBn ) group at the ortho position relative to the methanamine group, and a methyl group at the meta position. While the 5-methyl group provides a negligible inductive ( +I ) effect, the ortho-benzyloxy group creates a severe steric wall.

The Causality of Steric Hindrance

In physical organic chemistry, the thermodynamic basicity ( pKa​ ) of an amine is often conflated with its kinetic nucleophilicity. However, nucleophilicity is exponentially more sensitive to steric effects[1]. Because the nitrogen in a benzylamine is sp3 hybridized, the bulky ortho-benzyloxy group sweeps across the rotational conformational space of the −CH2​NH2​ moiety. When an electrophile attempts a Bürgi-Dunitz trajectory (in acylations) or an SN​2 backside attack, the −OBn group forces severe Van der Waals clashes in the transition state. This drastically increases the activation energy ( ΔG‡ ), rendering the substituted amine kinetically sluggish compared to its unsubstituted counterpart[2].

StericShielding cluster_0 Unsubstituted Benzylamine cluster_1 (2-(Benzyloxy)-5-methylphenyl)methanamine A Ph-CH2-NH2 B Electrophile B->A Fast S_N2 / Acylation C Ar-CH2-NH2 D Electrophile E Steric Shielding (-OBn Group) D->E Trajectory Blocked E->C

Steric shielding by the ortho-benzyloxy group blocks electrophilic trajectories.

Comparative Reactivity Data

The following table synthesizes quantitative performance metrics based on established literature for unsubstituted benzylamines versus highly hindered ortho-substituted benzylamine analogs[2][3][4].

Table 1: Physicochemical & Kinetic Profiling
ParameterUnsubstituted Benzylamine(2-(Benzyloxy)-5-methylphenyl)methanamine
Conjugate Acid pKa​ ~9.3~9.2 (Similar thermodynamic basicity)
Relative Nucleophilicity 1.0 (Reference standard)< 0.05 (Highly hindered)
N-Acylation Yield (1h, RT) > 95%~15 - 20% (Requires elevated temp/time)
Sulfonylation Yield > 90%< 20% (Steric clash with SO2​ core)
Reductive Amination Rate Fast (Imine forms in < 1h)Slow (Imine formation requires desiccant/heat)
Deprotection Liability Stable to H2​,Pd/C −OBn group is cleaved via hydrogenolysis

Note: The presence of the ortho-substituent routinely drops coupling efficiencies by 60-80% under standard mild conditions unless catalysts or forcing conditions are applied[3].

Experimental Methodologies & Self-Validating Workflows

To empirically prove the kinetic disparity between these two amines, we utilize a Self-Validating Competitive Acylation Protocol .

Why is this self-validating? By placing both amines in the same reaction vessel with a limiting amount of electrophile (0.8 equivalents), absolute concentration errors, temperature fluctuations, and mixing inefficiencies are mathematically canceled out. The final ratio of the two amide products—quantified via LC-MS or 1H NMR—directly yields the ratio of their kinetic rate constants ( kunhindered​/khindered​ ).

Protocol 1: Competitive N-Acylation

Objective: Determine the relative nucleophilicity via competitive trapping.

  • Preparation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Unsubstituted Benzylamine (1.0 mmol) and (2-(Benzyloxy)-5-methylphenyl)methanamine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) to act as an acid scavenger.

  • Electrophile Injection: Cool the mixture to 0 °C. Dropwise, add Acetyl Chloride (0.8 mmol) over 5 minutes to ensure the electrophile is the limiting reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ (5 mL). Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analysis: Analyze the crude mixture via LC-MS (UV 254 nm) or 1H NMR.

    • Expected Result: The product distribution will heavily favor N-benzylacetamide (>95% of the product fraction), confirming the severe kinetic penalty imposed by the ortho-benzyloxy group.

CompetitiveWorkflow Start Equimolar Mixture: Benzylamine + Substituted Benzylamine Reagent Add 0.8 eq Acetyl Chloride (Limiting Reagent) Start->Reagent ProdA N-Benzylacetamide (Major Product, >95%) Reagent->ProdA k_fast (Unhindered) ProdB N-(2-Benzyloxy-5-methylbenzyl)acetamide (Trace Product, <5%) Reagent->ProdB k_slow (Steric Hindrance) Analysis LC-MS / 1H NMR Analysis (Self-Validating Kinetic Ratio) ProdA->Analysis ProdB->Analysis

Self-validating competitive acylation workflow determining relative kinetic rates.

Protocol 2: Reductive Amination Optimization for the Hindered Amine

Because (2-(Benzyloxy)-5-methylphenyl)methanamine performs poorly under standard conditions, researchers must adapt their workflows. Imine formation is the rate-limiting step here due to the steric clash between the incoming aldehyde and the −OBn group.

  • Imine Pre-formation: Combine the hindered amine (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous Toluene (5 mL).

  • Water Removal: Add activated 4Å molecular sieves or use a Dean-Stark apparatus. Causality: Driving the equilibrium forward by removing water is mandatory, as the steric bulk makes the thermodynamic stability of the resulting imine marginal compared to unhindered systems.

  • Heating: Reflux for 12-16 hours (compared to 1-2 hours at RT for unsubstituted benzylamine).

  • Reduction: Cool to 0 °C, dilute with Methanol (5 mL), and carefully add Sodium Borohydride ( NaBH4​ , 1.5 mmol). Stir for 2 hours before standard aqueous workup.

Summary & Strategic Recommendations

When designing synthetic routes, treating (2-(Benzyloxy)-5-methylphenyl)methanamine as a "standard" primary amine will lead to failed reactions and poor yields.

  • For Acylations/Sulfonylations: Switch from standard acyl chlorides to highly reactive anhydrides, or employ nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) and elevate reaction temperatures to overcome the ΔG‡ barrier.

  • For Cross-Couplings: Be aware that ortho-substituted benzylamines show decreased efficiency in transition-metal catalyzed C-H activations and cross-couplings due to the inability of the metal center to easily coordinate with the sterically shielded nitrogen[3].

  • Orthogonal Deprotection: Remember that the −OBn group is labile to Pd/C hydrogenolysis. If your downstream workflow requires reducing an alkene or removing a Cbz group, the ortho-benzyloxy group will cleave, yielding a phenol.

References

  • Master Organic Chemistry. Nucleophilicity of Amines. Available at:[Link]

  • American Chemical Society (ACS Electrochemistry). Electrochemical Copper Catalysis: A Triple Catalytic System for Transient C(sp2)–H Functionalization through Mediated Electrolysis. Available at:[Link]

  • American Chemical Society (The Journal of Organic Chemistry). Free Amine-Directed Ru(II)-Catalyzed Redox-Neutral [4 + 2] C–H Activation/Annulation of Benzylamines with Sulfoxonium Ylides. Available at:[Link]

  • ACS Earth Space and Chemistry. Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Steric Hindrance in (2-(Benzyloxy)-5-methylphenyl)methanamine Analogs

Introduction (2-(Benzyloxy)-5-methylphenyl)methanamine (CAS 1100844-35-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of CNS therapeutics and targeted kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-(Benzyloxy)-5-methylphenyl)methanamine (CAS 1100844-35-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of CNS therapeutics and targeted kinase inhibitors (1)[1]. The primary amine serves as a critical nucleophile for amide coupling and reductive amination, while the benzyloxy ether and 5-methyl group define the hydrophobic and steric topology of the scaffold.

In rational drug design, modulating the steric hindrance around the methanamine and benzyloxy groups is a primary strategy for improving metabolic stability. Bulky groups act as a "steric shield" against enzymatic degradation, such as monoamine oxidase (MAO) activity or CYP450-mediated dealkylation, while simultaneously tuning receptor selectivity (2)[2]. This guide compares the steric profiles of the base scaffold against three rationally designed analogs, providing researchers with empirical kinetic data and computational parameters to guide lead optimization.

Analog Selection and Structural Rationale

To systematically evaluate steric effects, we compare the following analogs:

  • Analog A (Base Scaffold): (2-(Benzyloxy)-5-methylphenyl)methanamine.

  • Analog B (Ether Shielding): (2-(2,6-Dichlorobenzyloxy)-5-methylphenyl)methanamine. The 2,6-dichloro substitution introduces significant orthogonal bulk, restricting the rotation of the benzyloxy ether and shielding the oxygen lone pairs without altering amine nucleophilicity[3].

  • Analog C (Amine Shielding): 1-(2-(Benzyloxy)-5-methylphenyl)-2-methylpropan-1-amine. The introduction of an alpha-isopropyl group creates extreme steric hindrance directly adjacent to the primary amine, pushing the nitrogen towards planarity and drastically reducing its reactivity (4)[4].

  • Analog D (Core Bulking): (2-(Benzyloxy)-5-tert-butylphenyl)methanamine. Replacing the 5-methyl with a tert-butyl group increases the distal steric bulk, which primarily affects binding interactions in deep hydrophobic pockets rather than amine reactivity (3)[3].

Comparative Steric Analysis: Computational and Kinetic Data

Expertise & Causality: Steric hindrance is not merely a qualitative concept; it mathematically governs the thermodynamics and kinetics of drug-target interactions. To quantify this, we utilize the Percent Buried Volume ( %Vbur​ ), a computational metric that calculates the volume of the first coordination sphere occupied by the ligand[4]. To empirically validate these computational predictions, we employ a pseudo-first-order N-acylation kinetic assay using a bulky electrophile (pivaloyl chloride). A slower reaction rate ( kobs​ ) directly correlates with higher steric hindrance shielding the amine.

Table 1: Quantitative Steric and Kinetic Comparison
CompoundStructural ModificationCalculated %Vbur​ (Amine)Acylation kobs​ ( s−1 )Reaction Half-Life ( t1/2​ )Primary Application
Analog A None (Base Scaffold)28.4% 4.2×10−3 2.75 minBaseline synthetic building block
Analog B 2,6-Dichloro on benzyl31.2% 3.8×10−3 3.04 minImproved metabolic stability of ether
Analog C Alpha-isopropyl group45.7% 1.1×10−5 1050 minMAO resistance, prolonged half-life
Analog D 5-tert-butyl core29.1% 4.0×10−3 2.88 minEnhanced hydrophobic pocket binding

Note: %Vbur​ calculated using a 3.5 Å sphere centered on the primary amine nitrogen. Acylation performed with 10 eq. pivaloyl chloride at 25°C.

Experimental Protocol: Self-Validating Kinetic Steric Assay

To ensure trustworthiness and reproducibility, the following protocol describes the HPLC-UV monitored kinetic assay used to generate the data in Table 1. This system is self-validating: the continuous disappearance of the starting material and the equimolar appearance of the amide product serve as internal controls for mass balance. If the sum of the amine and amide AUCs deviates from the initial total, it immediately flags alternative degradation pathways, ensuring that the calculated rate reduction is exclusively due to steric hindrance and not off-target side reactions.

Step 1: Preparation of Reagents

  • Prepare a 10 mM stock solution of the selected (2-(Benzyloxy)-5-methylphenyl)methanamine analog in anhydrous acetonitrile (HPLC grade).

  • Prepare a 100 mM stock solution of pivaloyl chloride (bulky electrophile) and a 100 mM solution of N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile.

Step 2: Reaction Initiation (Pseudo-First-Order Conditions)

  • In a temperature-controlled autosampler vial at 25.0 ± 0.1 °C, combine 800 µL of acetonitrile, 100 µL of the analog stock (final conc. 1 mM), and 100 µL of the DIPEA stock (final conc. 10 mM).

  • Initiate the reaction by injecting 100 µL of the pivaloyl chloride stock (final conc. 10 mM, 10-fold excess). Vortex for 2 seconds to ensure homogeneity.

Step 3: HPLC-UV Monitoring

  • Program the HPLC to automatically draw 5 µL aliquots every 60 seconds for 30 minutes (or until >95% completion).

  • Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a rapid gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The acidic mobile phase is critical as it immediately protonates the unreacted amine, quenching the reaction the moment the aliquot enters the system.

  • Monitor absorbance at 254 nm.

Step 4: Data Processing

  • Integrate the area under the curve (AUC) for the disappearing amine peak.

  • Plot ln([Amine]t​/[Amine]0​) versus time. The negative slope of the linear regression yields the observed rate constant ( kobs​ ).

  • Calculate the half-life using t1/2​=ln(2)/kobs​ .

Workflow Visualization

StericAssay A 1. Analog Selection (Base, Ether-Shielded, Amine-Shielded) B 2. Computational Modeling Calculate %V_bur A->B C 3. Kinetic Assay Setup 10 eq. Pivaloyl Chloride + DIPEA A->C F 6. Lead Optimization Correlate k_obs with in vivo Stability B->F D 4. HPLC-UV Monitoring Acidic Quench & Isocratic Elution C->D E 5. Data Regression Plot ln([Amine]) vs Time D->E E->F

Caption: Workflow for evaluating steric hindrance of benzylamine analogs using kinetic methods.

Conclusion & Applications in Drug Development

The empirical data demonstrates that modifications distal to the amine (Analog D) or on the benzyloxy ring (Analog B) have minimal impact on the nucleophilicity of the methanamine group, preserving its utility for standard coupling reactions while providing orthogonal benefits like improved ether stability or hydrophobic pocket engagement[3]. Conversely, alpha-substitutions (Analog C) drastically increase the %Vbur​ to 45.7%, rendering the amine highly sterically hindered. In drug design, this extreme steric shielding is a powerful tool to block metabolic degradation (e.g., N-dealkylation or oxidative deamination) and prolong the pharmacokinetic half-life of the therapeutic agent[4],[2].

References

  • Title: 1100844-35-6_CAS号:1100844-35-6_(2-(Benzyloxy)-5-methylphenyl)
  • Title: Prodrugs Design Based on Inter- and Intramolecular Chemical Processes Source: Exo Ricerca URL
  • Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 Source: MDPI URL
  • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: NIH PMC URL

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of (2-(Benzyloxy)-5-methylphenyl)methanamine: Orbitrap vs. Q-TOF Comparison Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

(2-(Benzyloxy)-5-methylphenyl)methanamine (Chemical Formula: C₁₅H₁₇NO, Exact Mass: 227.1310 Da) is a highly functionalized small molecule featuring a primary methanamine group, a methyl-substituted aromatic ring, and a benzyl ether linkage. In modern drug development and chemical exposomics, elucidating the exact structural connectivity of such molecules requires advanced High-Resolution Mass Spectrometry (HRMS) .

Understanding the fragmentation causality is critical for accurate structural annotation:

  • Protonation Site: Under positive Electrospray Ionization (+ESI), the molecule forms an [M+H]⁺ precursor ion at m/z 228.1388. The protonation predominantly occurs at the primary amine due to its higher gas-phase basicity compared to the ether oxygen.

  • Deamination (Low-Energy Pathway): The lowest energy dissociation pathway is the neutral loss of ammonia (NH₃, -17.0265 Da), generating a highly stabilized benzylic carbocation at m/z 211.1123.

  • Ether Cleavage (High-Energy Pathway): The benzyloxy group is highly labile under collisional activation. Cleavage of the ether C-O bond yields a dominant benzyl cation (m/z 91.0548), which rapidly rearranges to a stable tropylium ion. Studies on protonated N-benzyl compounds demonstrate that competitive benzyl cation transfer and proton transfer dictate the abundance of these diagnostic ions .

Because the exact ratio of these fragments depends heavily on the mass analyzer and the collision energy applied, structural elucidation algorithms and de novo predictions must account for platform-specific physical variances .

Product Comparison: Orbitrap vs. Q-TOF Platforms

To objectively compare the performance of Orbitrap (e.g., Thermo Scientific Exploris series) and Q-TOF (e.g., Agilent 6500 series / Waters Xevo) platforms for the structural elucidation of this molecule, we must evaluate their fundamental physics. While both platforms provide sub-5 ppm mass accuracy, their distinct fragmentation mechanisms (HCD vs. CID) lead to variations in cross-platform transferable chemical signatures .

Quantitative Performance Comparison
Analytical ParameterOrbitrap HRMS (e.g., Exploris 240)Q-TOF HRMS (e.g., Agilent 6546)Impact on (2-(Benzyloxy)-5-methylphenyl)methanamine Analysis
Mass Resolving Power Up to 240,000 (at m/z 200)~60,000 to 80,000 (at m/z 200)Orbitrap superiorly resolves the m/z 228.1388 precursor from near-isobaric matrix interferences in complex biological samples.
Mass Accuracy (MS/MS) < 1 ppm (with internal lock mass)1 - 3 ppmBoth platforms confidently assign the exact elemental composition of the C₇H₇⁺ (m/z 91.0548) fragment.
Scan Speed 1 - 40 Hz (inversely proportional to resolution)Up to 50 Hz (independent of resolution)Q-TOF is highly advantageous for ultra-fast UHPLC gradients where peak widths are < 2 seconds.
Fragmentation Cell HCD (Higher-energy Collisional Dissociation)CID (Collision-Induced Dissociation)HCD eliminates the "low-mass cut-off" typical of traditional ion traps, capturing the m/z 91.0548 tropylium ion with exceptional efficiency.
Dynamic Range > 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF provides slightly better linearity for quantitative profiling of the intact precursor.

Fragmentation Pathway Visualization

Below is the logical fragmentation pathway of (2-(Benzyloxy)-5-methylphenyl)methanamine, demonstrating the causality between applied collision energy and resulting fragment ions.

G M [M+H]+ m/z 228.1388 Protonated Amine M_NH3 [M+H-NH3]+ m/z 211.1123 Benzylic Carbocation M->M_NH3 -NH3 (-17.03 Da) Low NCE/CE Tropylium C7H7+ m/z 91.0548 Benzyl Cation M->Tropylium Direct Cleavage (HCD/CID) M_NH3->Tropylium Ether Cleavage High NCE/CE Phenol C8H9O+ m/z 121.0653 Methylphenol Cation M_NH3->Phenol Proton Transfer

MS/MS fragmentation pathway of (2-(Benzyloxy)-5-methylphenyl)methanamine.

Experimental Protocols (Self-Validating System)

To ensure high scientific integrity, the following LC-MS/MS workflow is designed as a self-validating system. Every step includes the mechanistic causality behind the action, ensuring that researchers do not just follow instructions blindly, but understand the physical chemistry governing the analysis.

Step 1: Sample Preparation & Ionization Optimization
  • Action: Reconstitute the analyte standard in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a potent proton donor. Because the primary methanamine group has a high pKa, the acidic environment ensures 100% protonation in the liquid phase prior to ESI droplet desolvation. This maximizes the [M+H]⁺ precursor ion yield and prevents signal suppression.

Step 2: LC-HRMS/MS Data-Dependent Acquisition (DDA)
  • Action:

    • Chromatography: Use a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm) with a 5% to 95% Acetonitrile (0.1% FA) gradient over 10 minutes.

    • Orbitrap Settings: Set Full MS resolution to 120,000 and ddMS² resolution to 30,000. Apply a stepped Normalized Collision Energy (NCE) of 20, 35, and 50.

    • Q-TOF Settings: Set MS and MS/MS acquisition rates to 5 spectra/s. Apply fixed Collision Energies (CE) of 10, 20, and 40 eV.

  • Causality: The loss of ammonia is a low-energy pathway (captured at NCE 20 / CE 10 eV), whereas the cleavage of the benzyl ether to form the m/z 91.0548 benzyl cation requires significantly higher energy (NCE 50 / CE 40 eV). Utilizing stepped collision energies ensures a comprehensive, single-scan MS/MS spectrum that captures both fragile and robust structural nodes without requiring multiple injections.

Step 3: Self-Validating Data Processing
  • Action: Extract the precursor (m/z 228.1388) and key fragment ions (m/z 211.1123, m/z 91.0548) using a strict mass tolerance window of ± 5 ppm.

  • Validation Logic: This protocol inherently validates itself. If the mass error of the m/z 91.0548 fragment exceeds 5 ppm, or if the isotopic distribution of the precursor deviates by >10% from the theoretical model, the structural assignment is automatically flagged as invalid. This strict gating prevents false positives caused by isobaric interferences co-eluting from the column.

References

  • Lai, Y., et al. "High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage." Environmental Science & Technology 58.29 (2024): 12784-12822.[Link]

  • Schneider, M. Y., et al. "De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations." Molecules 31.5 (2026): 769.[Link]

  • Telu, K. H., et al. "Analysis of human plasma metabolites across different liquid chromatography/mass spectrometry platforms: Cross-platform transferable chemical signatures." Rapid Communications in Mass Spectrometry 30.5 (2016): 581-593.[Link]

  • Ma, G., et al. "Competitive benzyl cation transfer & proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline." Journal of Mass Spectrometry 52.1 (2017). [Link]

Comparative

A Comparative Guide to Validating the Purity of (2-(Benzyloxy)-5-methylphenyl)methanamine using GC-MS

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth technical co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth technical comparison of methodologies for validating the purity of (2-(Benzyloxy)-5-methylphenyl)methanamine, a key building block in various pharmaceutical candidates. We will explore the inherent challenges of analyzing this primary amine by Gas Chromatography-Mass Spectrometry (GC-MS) and present supporting data for a robust, validated derivatization method that ensures accurate and reliable purity assessment.

The Challenge with Primary Amines in GC-MS

Direct analysis of primary amines like (2-(Benzyloxy)-5-methylphenyl)methanamine by GC-MS is notoriously challenging.[1][2][3] The high polarity of the primary amine group leads to strong interactions with active sites (e.g., free silanol groups) on the GC column and inlet liner.[1][2] This interaction results in a number of analytical problems:

  • Poor Peak Shape: Significant peak tailing is often observed, making accurate integration and quantification difficult.[2]

  • Low Sensitivity: Adsorption of the analyte on the column can lead to lower than expected detector response.

  • Poor Reproducibility: Inconsistent interactions with the column can result in variable retention times and peak areas.[3]

To overcome these challenges, chemical derivatization is an essential strategy.[1][4] Derivatization modifies the primary amine by replacing the active hydrogen atoms with a less polar functional group. This process increases the volatility and thermal stability of the analyte while reducing its interaction with the active sites in the GC system, leading to improved peak shape, sensitivity, and reproducibility.[1][4]

Comparative Analysis: Direct Injection vs. Derivatization with TFAA

To illustrate the profound impact of derivatization, we present a comparative analysis of two approaches for the purity determination of (2-(Benzyloxy)-5-methylphenyl)methanamine: direct injection and derivatization with trifluoroacetic anhydride (TFAA). TFAA is an excellent choice for the acylation of primary amines, converting them into their corresponding trifluoroacetyl amides, which are more volatile and exhibit superior chromatographic properties.[1][4]

Predicted Impurity Profile

A robust purity method must be able to separate the main component from potential process-related impurities and degradation products. Based on common synthetic routes for substituted benzylamines, such as reductive amination of the corresponding aldehyde or alkylation of ammonia, the following impurities are anticipated:

  • Impurity A: 2-(Benzyloxy)-5-methylbenzaldehyde (unreacted starting material)

  • Impurity B: N,N-bis((2-(benzyloxy)-5-methylphenyl)methyl)amine (secondary amine by-product)

  • Impurity C: Benzyl alcohol (by-product from the synthesis of the benzyloxy group)

  • Impurity D: 2-Hydroxy-5-methylphenyl)methanamine (de-benzylated impurity)

Experimental Data Comparison

The following table summarizes the expected comparative data from the analysis of a spiked sample of (2-(Benzyloxy)-5-methylphenyl)methanamine containing the aforementioned impurities, using both direct injection and the proposed TFAA derivatization method.

ParameterDirect GC-MS AnalysisGC-MS Analysis with TFAA DerivatizationRationale for Improvement
Peak Shape (Tailing Factor)
(2-(Benzyloxy)-5-methylphenyl)methanamine> 2.5< 1.2Derivatization reduces polar interactions with the column, resulting in a more symmetrical peak.
Impurity D> 3.0< 1.3The primary amine and phenolic hydroxyl groups are derivatized, significantly reducing polarity.
Resolution (Rs)
Main Peak and Impurity D< 1.0> 2.5Improved peak shape and potential for altered elution order enhances separation.
Limit of Quantitation (LOQ) ~0.1%~0.01%Sharper peaks and reduced analyte adsorption lead to improved signal-to-noise ratios.[5]
Recovery 70-85%98-102%Minimizing adsorptive losses in the GC system ensures a more accurate quantification of the analyte.

Recommended GC-MS Method with TFAA Derivatization

Based on the comparative data, a GC-MS method with TFAA derivatization is strongly recommended for the accurate purity validation of (2-(Benzyloxy)-5-methylphenyl)methanamine.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Derivatize Add TFAA & Heat Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Purity Identify->Quantify

Caption: Experimental workflow for GC-MS analysis with derivatization.

Detailed Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the (2-(Benzyloxy)-5-methylphenyl)methanamine sample into a 2 mL autosampler vial.

  • Add 1.0 mL of ethyl acetate to dissolve the sample.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).[1]

  • Cap the vial tightly and heat at 60°C for 20 minutes.

  • Allow the vial to cool to room temperature before placing it in the autosampler.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 7000D GC/TQ (or equivalent)

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C

  • Quadrupole: 150°C

  • Scan Range: m/z 40-550

Derivatization Reaction

The primary amine of (2-(Benzyloxy)-5-methylphenyl)methanamine reacts with TFAA to form a stable, less polar N-trifluoroacetyl derivative.

reaction cluster_reactants Reactants cluster_products Products amine [Analyte]-CH2-NH2 derivative [Analyte]-CH2-NH-COCF3 amine->derivative + TFAA tfaa (CF3CO)2O tfaa->derivative acid CF3COOH

Caption: Derivatization of the primary amine with TFAA.

Method Validation According to ICH Q2(R1) Guidelines

To ensure the trustworthiness and scientific integrity of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by achieving baseline separation of the derivatized main component from derivatized impurities and by comparing the mass spectra of the peaks with known standards.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from the reporting limit to 120% of the expected concentration should be analyzed. The correlation coefficient (r) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the expected impurity concentration). Recoveries should typically be within 98-102%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability: Analysis of replicate samples under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be < 2%.

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated by different analysts on different days. The RSD should be < 3%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate, derivatization temperature). This provides an indication of its reliability during normal usage.

Conclusion

The purity of (2-(Benzyloxy)-5-methylphenyl)methanamine is critical for its intended use in pharmaceutical synthesis. While direct GC-MS analysis presents significant challenges leading to unreliable results, a validated method employing TFAA derivatization offers a robust and accurate solution. The derivatization step effectively mitigates the issues of peak tailing and analyte adsorption, resulting in a highly specific, sensitive, and reproducible method. By adhering to the principles of scientific integrity and following established validation guidelines such as ICH Q2(R1), researchers can be confident in the purity data obtained, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ScholarWorks, IU Indianapolis. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 100-46-9 Benzylamine Impurity. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Chromatography Online. (2026, March 23). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • ResearchGate. (2026, March). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • Molbase. (n.d.). Synthesis of (ii) N-[1-Methyl-5-(2-phenylethoxy)pentyl]benzene methanamine. [Link]

  • Indian Institute of Chemical Technology. (2005, January). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide: Formal synthesis of formoterol. [Link]

  • National Center for Biotechnology Information. (2023, February 2). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • ResearchGate. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

Sources

Validation

A Comparative Structural Analysis of (2-(Benzyloxy)-5-methylphenyl)methanamine and its Positional Isomers: A Guide for Researchers

Introduction In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's physicochemical properties and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's physicochemical properties and biological activity. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core structure, often exhibit remarkably different behaviors. This guide provides an in-depth structural comparison of (2-(Benzyloxy)-5-methylphenyl)methanamine and its key positional isomers.

(2-(Benzyloxy)-5-methylphenyl)methanamine is a substituted benzylamine featuring a benzyloxy and a methyl group on the phenyl ring. The relative positions of the aminomethyl (-CH₂NH₂), benzyloxy (-OCH₂Ph), and methyl (-CH₃) groups give rise to several positional isomers. Understanding the structural nuances of these isomers is paramount for researchers in drug development and related fields, as these differences can profoundly impact parameters such as receptor binding affinity, metabolic stability, and bioavailability.

This guide will delve into the synthesis, structural characterization, and physicochemical properties of the following representative positional isomers:

  • Isomer 1: (2-(Benzyloxy)-5-methylphenyl)methanamine

  • Isomer 2: (3-(Benzyloxy)-4-methylphenyl)methanamine

  • Isomer 3: (4-(Benzyloxy)-3-methylphenyl)methanamine

We will explore how the spatial arrangement of the substituents influences the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as well as their acidity constant (pKa) and lipophilicity (LogP). This guide is intended to be a practical resource for scientists, providing not only a comparative analysis but also detailed experimental protocols for the characterization of these and similar compounds.

Synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine and its Positional Isomers

The synthesis of these benzylamine derivatives can be achieved through a multi-step process, typically starting from the corresponding substituted benzaldehydes. A general and reliable method involves the reductive amination of the aldehyde.

General Synthetic Workflow

The synthesis can be logically broken down into two main stages: formation of the substituted benzaldehyde and its subsequent conversion to the benzylamine.

Synthetic Workflow A Substituted Cresol B Protection (Benzylation) A->B BnBr, K2CO3 C Formylation B->C Vilsmeier-Haack or Duff reaction D Substituted Benzaldehyde C->D E Reductive Amination D->E NH3, H2/Pd-C or NaBH4 F Positional Isomer of Benzylamine E->F NMR Protocol A Sample Preparation: ~5-10 mg for 1H ~20-50 mg for 13C B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to NMR tube B->C D Instrument Setup: - Insert sample - Lock and shim C->D E Acquire Spectrum: - 1H: 16-32 scans - 13C: 1024-4096 scans D->E F Data Processing: - Fourier transform - Phase and baseline correction - Integration (1H) E->F pKa Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a ~1 mM solution of the amine in water (with co-solvent if needed) C Titrate with a standardized acid solution (e.g., 0.1 M HCl) A->C B Calibrate pH meter with standard buffers B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine the half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Comparative

Spectroscopic Validation of (2-(Benzyloxy)-5-methylphenyl)methanamine Synthesis: A Comparative Guide

The reduction of 2-(benzyloxy)-5-methylbenzonitrile to (2-(Benzyloxy)-5-methylphenyl)methanamine is a fundamental transformation in the synthesis of specialized benzylamine derivatives. For process chemists and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

The reduction of 2-(benzyloxy)-5-methylbenzonitrile to (2-(Benzyloxy)-5-methylphenyl)methanamine is a fundamental transformation in the synthesis of specialized benzylamine derivatives. For process chemists and drug development professionals, verifying the complete conversion of the nitrile moiety to a primary amine is critical to prevent downstream impurities and ensure high-yield scale-up.

While multiple analytical modalities exist, Fourier Transform Infrared Spectroscopy (FTIR)—particularly via Attenuated Total Reflectance (ATR)—provides an optimal balance of speed, specificity, and operational simplicity . This guide objectively compares FTIR against alternative spectroscopic methods and provides a self-validating experimental protocol for tracking this specific chemical transformation.

Mechanistic Causality of Spectroscopic Transitions

Understanding the molecular vibrations driving the FTIR spectra is essential for accurate interpretation. Infrared absorption requires a change in the dipole moment of a molecule during a vibrational mode. The intensity of the resulting peak is directly proportional to the magnitude of this dipole change .

  • The Nitrile Disappearance (Starting Material): The C≡N triple bond is highly polar, and its stretching vibration induces a significant dipole change. This results in a sharp, distinct absorption band in the 2220–2260 cm⁻¹ region . Because this region is typically devoid of other signals (often referred to as a "spectral ghost town"), the disappearance of this peak is a highly reliable indicator of reaction progress.

  • The Primary Amine Appearance (Product): The reduction yields a primary amine ( −NH2​ ). Amines exhibit characteristic N−H stretching vibrations between 3200 and 3400 cm⁻¹ . Because it is a primary amine, two distinct bands will emerge: an asymmetric stretch (higher frequency, ~3350 cm⁻¹) and a symmetric stretch (lower frequency, ~3280 cm⁻¹). Additionally, an N−H bending mode (scissoring) will appear around 1600–1640 cm⁻¹.

  • The Conserved Benzyl Ether (Internal Standard): The C−O−C ether linkage from the benzyloxy group remains unreacted during the reduction. Alkyl aryl ethers display a strong asymmetric stretching band at ~1250 cm⁻¹ . This conserved peak acts as an internal standard, allowing chemists to normalize spectra and eliminate variables related to sample thickness or concentration on the ATR crystal.

FTIR_Workflow SM 2-(Benzyloxy)-5-methylbenzonitrile (Nitrile Starting Material) Rxn Reduction Reaction (e.g., Catalytic Hydrogenation) SM->Rxn H2 / Catalyst FTIR ATR-FTIR Spectral Validation SM->FTIR Prod (2-(Benzyloxy)-5-methylphenyl)methanamine (Primary Amine Product) Rxn->Prod Conversion Prod->FTIR Sig1 Loss of C≡N Peak (~2220 cm⁻¹) FTIR->Sig1 Sig2 Gain of N-H Peaks (~3350 & 3280 cm⁻¹) FTIR->Sig2 Sig3 Conserved C-O-C (~1250 cm⁻¹) FTIR->Sig3

Workflow for ATR-FTIR validation of nitrile reduction to a primary amine.

Comparative Analysis: FTIR vs. NMR vs. MS

When selecting an analytical technique for in-process monitoring, researchers must weigh structural resolution against operational speed and process disruption. Table 1 outlines how ATR-FTIR compares to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (LC-MS) for monitoring this specific synthesis .

Table 1: Comparison of Analytical Modalities for Nitrile Reduction Monitoring

MetricATR-FTIRFlow/Benchtop NMRMass Spectrometry (LC-MS)
Primary Advantage Real-time, non-destructive tracking of functional groupsUnambiguous structural elucidation and quantificationExtreme sensitivity and exact mass confirmation
Reaction Monitoring Excellent (Continuous in-situ probes available)Good (Requires flow-cell setup or discrete sampling)Fair (Requires discrete sampling, quenching, and dilution)
Target Specificity High ( C≡N disappearance is highly distinct)Very High (Proton shifts are highly specific)Very High (m/z[M+H]⁺ shift from 224.1 to 228.1 Da)
Time to Result < 1 minute5–15 minutes10–30 minutes (incl. chromatography)
Cost & Complexity LowHighHigh

Conclusion: While NMR provides superior quantitative structural detail, ATR-FTIR is the most pragmatic choice for rapid, in-process validation of the nitrile-to-amine conversion due to the distinct, non-overlapping nature of the C≡N and N−H stretching frequencies.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness and scientific integrity, the following protocol incorporates internal self-validation steps to prevent false positives caused by solvent contamination, atmospheric interference, or instrument drift.

Phase 1: Instrument Preparation & Baseline Validation
  • Crystal Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal with a volatile, non-interfering solvent (e.g., isopropanol or acetone). Wipe dry with a non-abrasive, lint-free cloth.

  • Background Scan: Acquire a background spectrum (air).

    • Causality: This subtracts ambient atmospheric interference, specifically water vapor (~3600 cm⁻¹) and carbon dioxide (~2350 cm⁻¹), which could otherwise falsely overlap with the critical amine and nitrile regions .

  • Cleanliness Check: Run a "Monitor Scan" without a sample. The resulting transmittance should be a flat line at 100%. If residual peaks are present, repeat Step 1.

Phase 2: Sample Acquisition
  • Sampling & Preparation: Extract a 50 µL aliquot from the reaction mixture. If the reaction is conducted in a strongly absorbing solvent (e.g., THF or Toluene), evaporate the solvent under a gentle stream of nitrogen to isolate the neat oil/solid.

    • Causality: Solvents like THF have strong C−O stretches that will mask the conserved benzyl ether peak needed for normalization.

  • Application: Apply the neat sample directly onto the ATR crystal, ensuring complete coverage of the sensor area. If the product has crystallized, apply the pressure clamp to ensure uniform optical contact.

  • Scanning: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding scans increases the signal-to-noise ratio, making the relatively weak symmetric N−H stretch (~3280 cm⁻¹) easier to resolve against the baseline .

Phase 3: Data Processing & Self-Validation
  • Normalization: Normalize the spectrum using the conserved benzyl ether C−O−C asymmetric stretch at ~1250 cm⁻¹.

    • Causality: Because this functional group does not participate in the reduction, its peak intensity should remain constant. Normalizing against it corrects for any variations in sample volume or contact pressure on the ATR crystal, creating a self-validating dataset.

  • Peak Integration:

    • Measure the area under the curve (AUC) for the C≡N peak at ~2220 cm⁻¹.

    • Measure the AUC for the N−H peaks at ~3200-3400 cm⁻¹.

  • Conversion Calculation: The reaction is deemed complete when the normalized C≡N peak area falls below the established limit of detection (LOD) and the N−H peak area plateaus.

References

  • Agilent Technologies. "FTIR Spectroscopy Reference Guide." Agilent,[Link]

  • Specac Ltd. "Interpreting Infrared Spectra." Specac, [Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry,[Link]

  • National Institute of Standards and Technology (NIST). "Benzylamine - IR Spectrum." NIST Chemistry WebBook,[Link]

  • IntuitionLabs. "PAT Sensors for Real-Time Reaction Monitoring in Pharma." IntuitionLabs,[Link]

Safety & Regulatory Compliance

Safety

(2-(Benzyloxy)-5-methylphenyl)methanamine proper disposal procedures

Comprehensive Safety and Disposal Guide for (2-(Benzyloxy)-5-methylphenyl)methanamine (2-(Benzyloxy)-5-methylphenyl)methanamine (CAS: 1100844-35-6) is a primary benzylamine derivative frequently utilized as an intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for (2-(Benzyloxy)-5-methylphenyl)methanamine

(2-(Benzyloxy)-5-methylphenyl)methanamine (CAS: 1100844-35-6) is a primary benzylamine derivative frequently utilized as an intermediate in advanced organic synthesis and pharmaceutical development[1]. Due to its structural composition—an aromatic ether coupled with a highly basic primary amine—it presents specific operational hazards. It is highly irritating and corrosive to biological tissues, and it poses a significant environmental toxicity risk[2].

To build a self-validating safety system in your laboratory, waste management for this compound must strictly align with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards[2]. This guide provides the causality behind each safety protocol, ensuring researchers understand why specific steps are taken, rather than just what to do.

Physicochemical & Hazard Profile

Before handling or disposing of this compound, personnel must understand its hazard classification. The basicity of the primary amine group dictates its reactivity and waste categorization.

Property / Hazard CategorySpecification / ClassificationOperational Implication
Chemical Formula C15H17NO[1]Generates toxic nitrogen oxides (NOx) upon combustion[2].
Primary Hazard Corrosive / Irritant[2]Causes severe skin burns and eye damage; demands strict PPE[3].
EPA Waste Code D002 (Corrosivity)[2][3]Aqueous waste with pH ≥ 12.5 must be managed as hazardous corrosive waste[2].
Incompatibilities Strong oxidizing agents, strong acids[2][4]Risk of violent exothermic reactions; requires strict waste segregation[2].

Emergency Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.

SpillResponse A 1. Spill Detected (Amine Release) B 2. Evacuate & Assess (Ensure Ventilation) A->B C 3. Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D 4. Contain Spill (Use Sand/Vermiculite) C->D E 5. Neutralize Residue (Apply Dilute Acid) D->E F 6. Collect & Seal (Performance Packaging) E->F G 7. Label & Store (EPA D002 Compliance) F->G

Workflow for (2-(Benzyloxy)-5-methylphenyl)methanamine spill containment and disposal.

Step-by-Step Spill Protocol:
  • Evacuation & Assessment: Immediately clear the area of non-essential personnel and move upwind. Ensure laboratory exhaust systems or fume hoods are operating at maximum capacity to control vapor spread[5].

  • Don PPE: Responders must wear full-body protective clothing, heavy-duty nitrile or neoprene gloves, and a self-contained breathing apparatus (SCBA) or a respirator with an approved amine cartridge[2].

  • Containment (The Causality of Absorbents): Contain the spill using inert absorbents such as dry sand, earth, or vermiculite[5][6].

    • Scientific Rationale:Never use cellulosic materials (like sawdust) for amine spills. Amines can undergo exothermic reactions with cellulosic materials or residual oxidizers, creating a severe fire hazard[5].

  • Neutralization: Carefully apply a suitable dilute acid (e.g., dilute hydrochloric or acetic acid) to the spill area[6].

    • Scientific Rationale: The primary amine is highly basic. Neutralizing it converts the volatile, corrosive freebase into a water-soluble, non-volatile amine salt, drastically reducing inhalation risks and neutralizing the corrosivity hazard[6].

  • Collection & Decontamination: Shovel the neutralized absorbent into a labeled, chemically resistant drum (performance packaging). Wash the spill area with copious amounts of water, ensuring the runoff is captured for pH adjustment before final discharge[6][7].

Routine Laboratory Waste Disposal Procedures

For routine experimental workflows, the disposal of (2-(Benzyloxy)-5-methylphenyl)methanamine must be integrated into the laboratory's hazardous waste management plan.

WasteSegregation W Amine Waste Generation Aq Aqueous Waste (pH > 12.5) W->Aq Org Organic Solvent Mixture W->Org D002 EPA D002 (Corrosive) Aq->D002 Inc Incineration (Scrubber Equipped) Org->Inc D002->Inc

Waste segregation logic for aqueous and organic amine laboratory waste streams.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Aqueous Waste: If the amine is in an aqueous solution and the pH exceeds 12.5, it must be segregated and classified under EPA Hazardous Waste Number D002 (Corrosivity)[2][3].

    • Organic Waste: If dissolved in organic solvents (e.g., dichloromethane, methanol), it should be collected in dedicated halogenated or non-halogenated organic waste carboys, depending on the solvent used.

  • RCRA-Compliant Labeling: Under the EPA's Hazardous Waste Generator Improvements Rule, every receptacle used to store this chemical waste must be clearly labeled with the words "Hazardous Waste" and include a symbolic hazard warning (e.g., GHS Corrosive/Toxic pictograms)[8].

  • Storage Conditions: Store waste containers in a cool, dark, and well-ventilated secondary containment area[4]. Keep strictly separated from strong oxidants and strong acids to prevent spontaneous exothermic reactions[2].

  • Final Destruction (Incineration): Transfer the waste to a licensed professional waste disposal service[2].

    • Scientific Rationale: The only acceptable and safe method for the final destruction of complex organic amines is thermal destruction. The waste must be burned in a chemical incinerator equipped with an afterburner and a scrubber[2]. Because the molecule contains nitrogen, combustion will generate toxic nitrogen oxides (NOx)[2][4]. The scrubber is mandatory to capture these toxic effluents, preventing atmospheric contamination.

References

  • "Benzylamine - Santa Cruz Biotechnology." scbt.com.
  • "1100844-35-6_CAS号:1100844-35-6_(2-(Benzyloxy)-5 ... " chemsrc.com.
  • "Laboratory Waste Management: The New Regulations." medlabmag.com.
  • "100-46-9, Benzylamine Formula - ECHEMI." echemi.com.
  • "Benzylamine - Apollo Scientific." apolloscientific.co.uk.
  • "Waste Disposal in Laboratory - Environmental Marketing Services." emsllcusa.com.
  • "TCI AMERICA - Spectrum Chemical." spectrumchemical.com.

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Handling

Operational Safety &amp; PPE Blueprint: Handling (2-(Benzyloxy)-5-methylphenyl)methanamine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a self-validating system grounded in physicochemical reality. Handling specialized building blocks like (2-(Benzylo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a self-validating system grounded in physicochemical reality. Handling specialized building blocks like (2-(Benzyloxy)-5-methylphenyl)methanamine (CAS: 1100844-35-6) requires moving beyond generic safety guidelines.

This guide provides the definitive operational and disposal framework for this compound, ensuring that every piece of personal protective equipment (PPE) and every procedural step is dictated by the molecule's specific mechanistic hazards.

Phase 1: Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the molecular behavior of (2-(Benzyloxy)-5-methylphenyl)methanamine:

  • High Nucleophilicity & Corrosivity: As a primary amine derivative (methanamine core), this compound acts as a strong base. Upon dermal contact, it rapidly saponifies epidermal lipids and destroys cell membranes, causing deep, irreversible chemical burns[1].

  • Enhanced Lipophilicity: The presence of the benzyloxy ether and methylphenyl groups significantly increases the molecule's lipophilicity. If the stratum corneum is compromised, this lipophilicity facilitates rapid systemic absorption, which can lead to severe systemic toxicity analogous to other volatile amine exposures[2].

  • Polymer Degradation: Primary amines act as aggressive plasticizers against standard laboratory elastomers. They rapidly permeate and degrade thin nitrile or latex gloves, rendering standard PPE useless within minutes[3].

Phase 2: Quantitative PPE Specification Matrix

Because chemicals within the same structural family (primary amines) permeate protective clothing materials at similar rates[3], we extrapolate the breakthrough data of standard benzylamine to establish a rigorous PPE matrix for this derivative.

PPE CategorySpecificationMaterial CompositionBreakthrough TimeCausality / Scientific Rationale
Primary Hand Protection 0.5 mm thicknessFluoroelastomer (FKM / Viton)> 480 min (EN 374)[4]FKM provides superior resistance against the permeation of lipophilic primary amines, preventing polymer degradation.
Secondary Hand Protection 0.11 mm thicknessNitrile (Disposable)< 10 min (Splash only)Worn over FKM. Acts as a sacrificial layer to be removed immediately upon accidental splash, preserving the primary barrier.
Eye/Face Protection ANSI Z87.1 / EN 166Polycarbonate Face Shield & GogglesN/AProtects against lachrymatory vapors and prevents corrosive, blinding splashes from reaching the ocular mucosa[2].
Respiratory Protection Type A / P3 FilterFull-face or Half-maskN/AFilters organic vapors (BP > 65°C) and aerosolized particulates during transfer or in case of ventilation failure[4].
Body Protection Tyvek® 400 or equivalentHigh-density polyethylene (HDPE)N/APrevents dermal exposure to corrosive dust/liquids and prevents contamination of porous street clothing[1].
Phase 3: Operational Workflow & PPE Integration

The following diagram maps the logical progression of handling this compound, integrating continuous safety checks and conditional emergency responses.

PPE_Workflow Start Phase 1: Pre-Operational Checks (Fume Hood & PPE Verification) Weighing Phase 2: Weighing & Dispensing (Enclosed Balance, Anti-Static) Start->Weighing Transfer Phase 3: Solvent Addition & Transfer (Closed System) Weighing->Transfer Reaction Phase 4: Reaction Execution (Inert Atmosphere) Transfer->Reaction Spill Emergency: Spill Detected? Reaction->Spill Decon Phase 5: Decontamination (Citric Acid Wash) Spill->Decon No Evacuate Evacuate & Deploy Spill Kit (Absorbent & Neutralizer) Spill->Evacuate Yes Waste Phase 6: Waste Segregation (Basic/Amine Stream) Decon->Waste Evacuate->Decon

Figure 1: Operational workflow and PPE integration for handling primary amine derivatives.

Protocol: Safe Dispensing and Reaction Setup
  • Environmental Isolation: Conduct all operations inside a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm. Ensure the sash is pulled down to the lowest workable height.

  • PPE Donning Sequence: Don the Tyvek® suit, followed by the primary FKM gloves. Self-Validation Check: Inspect FKM gloves for micro-tears using the inflation method prior to use. Don secondary disposable nitrile gloves over the FKM layer. Finally, don the polycarbonate face shield.

  • Anti-Static Dispensing: Because fine powders of lipophilic amines can aerosolize easily due to static charge, use an anti-static bar (ionizer) near the analytical balance. Weigh the compound using a closed-system transfer technique (e.g., directly into a tared, crimp-sealable vial).

  • Solvent Addition: To prevent aerosolization or exothermic splashing, introduce aprotic polar solvents (e.g., DCM, THF) via a septum using a Luer-lock syringe under an inert atmosphere (Nitrogen or Argon).

Phase 4: Emergency Spill Response & Decontamination Logic

In the event of a spill, standard water-based cleanup is strictly prohibited, as water will only spread the lipophilic free-base amine across surfaces.

Protocol: Spill Neutralization
  • Immediate Containment: Halt operations. If a splash occurs on your hands, immediately strip off the outer secondary nitrile glove to prevent the amine from acting as a permeation bridge to the primary FKM glove.

  • Chemical Neutralization: Apply a weak solid acid (such as citric acid or sodium bisulfate) directly to the spill. Mechanistic Rationale: The acid protonates the free-base amine, converting it into a highly water-soluble, non-volatile, and significantly less corrosive ammonium salt.

  • Absorption: Cover the neutralized area with an inert, non-combustible absorbent like diatomaceous earth or vermiculite. Do not use sawdust, as amines can react exothermically with organic materials.

  • Verification & Wash: Sweep the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. Wash the fume hood surface with a dilute 5% acetic acid solution, followed by copious amounts of water to clear residual salts.

Phase 5: Waste Disposal Plan

Improper disposal of primary amines can lead to violent reactions in the waste stream.

  • Segregation: Never mix (2-(Benzyloxy)-5-methylphenyl)methanamine waste with halogenated solvents (which can undergo slow, pressure-building alkylation reactions) or oxidizing acids (e.g., nitric acid), which can form explosive mixtures.

  • Quenching: Before disposal, ensure the reaction mixture containing the amine is fully quenched. Slowly add the mixture to a stirred, ice-cold solution of 1M HCl or saturated ammonium chloride to protonate the amine.

  • Labeling: Collect the aqueous and organic layers in a dedicated, clearly labeled "Basic/Amine Organic Waste" carboy. Keep the container tightly closed and stored in a ventilated, secondary containment bin away from heat sources[4].

References
  • Safety Data Sheet: Benzylamine - Astech Ireland. astechireland.ie.1

  • Safety Data Sheet: Benzylamine - Carl ROTH. carlroth.com.4

  • Benzylamine Material Safety Data Sheet - Santa Cruz Biotechnology. scbt.com.2

  • Chapter 10 – Personal Protective Equipment - Navy and Marine Corps Public Health Center. med.navy.mil. 3

Sources

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